7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-3H-imidazo[2,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-3-1-7-4-5(11)8-2-9-10(3)4/h1-2H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCSUYGXMDMLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=N1)C(=O)NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Discovery and History of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-f]triazin-4-one core is a significant scaffold in modern medicinal chemistry, serving as the foundation for a variety of targeted therapeutic agents. This technical guide focuses on a key derivative, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a versatile intermediate in the synthesis of potent kinase and phosphodiesterase inhibitors. While the history of this specific bromo-derivative is not extensively documented as a standalone discovery, its emergence is intrinsically linked to the broader exploration of the imidazotriazinone scaffold for drug discovery. This guide will delve into the historical context of imidazotriazinone development, the likely synthetic pathways leading to the 7-bromo analog, its crucial role as a chemical intermediate, and its contribution to the development of targeted therapies.
Introduction: The Rise of the Imidazo[2,1-f]triazin-4-one Scaffold
The early 21st century saw a surge in the development of small molecule inhibitors targeting key enzymes in cellular signaling pathways, particularly protein kinases and phosphodiesterases (PDEs). The imidazo[2,1-f]triazin-4-one scaffold emerged as a "privileged structure," a molecular framework with a high propensity for binding to multiple biological targets with high affinity. Its rigid, bicyclic nature provides a three-dimensional arrangement of substituents that can be tailored to fit the active sites of various enzymes.
Key Therapeutic Targets:
-
Phosphodiesterases (PDEs): These enzymes regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of PDEs have found applications in a wide range of therapeutic areas, including cardiovascular diseases, respiratory conditions, and erectile dysfunction.
-
Protein Kinases: This large family of enzymes plays a central role in cell signaling and is frequently dysregulated in cancer and inflammatory diseases. Kinase inhibitors have revolutionized the treatment of many cancers.
The inherent versatility of the imidazo[2,1-f]triazin-4-one core spurred extensive research into its derivatization to create libraries of compounds for high-throughput screening and lead optimization.
The Emergence of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one: A Strategic Intermediate
While a singular "discovery" of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is not prominently documented, its appearance in the scientific and patent literature points to its role as a critical synthetic intermediate. The introduction of a bromine atom at the 7-position of the imidazotriazinone ring is a strategic chemical maneuver for several reasons:
-
A Handle for Further Functionalization: The bromine atom serves as a versatile synthetic "handle" for introducing a wide array of chemical moieties through cross-coupling reactions, most notably the Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the electronic properties of the heterocyclic ring system, potentially impacting its binding affinity to target proteins.
The earliest disclosures of related brominated imidazotriazinones are often found within broad patent applications covering vast chemical libraries aimed at specific therapeutic targets.
Synthetic Pathways to 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
General Synthetic Approach:
A likely synthetic route would involve the initial construction of the core imidazo[2,1-f]triazin-4-one ring system, followed by a regioselective bromination at the 7-position.
Caption: A plausible synthetic workflow for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of the Imidazo[2,1-f]triazin-4-one Core
A substituted imidazole is reacted with a suitable triazine precursor, often involving a condensation and subsequent cyclization reaction. The specific starting materials and conditions would be chosen to favor the formation of the desired imidazo[2,1-f]triazin-4-one isomer.
Step 2: Bromination of the Imidazo[2,1-f]triazin-4-one Core
To a solution of the imidazo[2,1-f]triazin-4-one in a suitable solvent (e.g., N,N-dimethylformamide or acetic acid), an electrophilic brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography or liquid chromatography-mass spectrometry until the starting material is consumed. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate) and extraction. The crude product is then purified by recrystallization or column chromatography to yield 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Role in Drug Discovery and Development: A Gateway to Novel Therapeutics
The primary significance of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one lies in its utility as a building block for creating more complex and potent drug candidates.
Case Study: Development of Kinase Inhibitors
In the development of selective kinase inhibitors, the 7-position of the imidazo[2,1-f]triazin-4-one scaffold is often a key point for introducing substituents that can interact with specific amino acid residues in the kinase active site, thereby conferring selectivity.
The workflow for utilizing the 7-bromo intermediate in the synthesis of a hypothetical kinase inhibitor is illustrated below:
Caption: Utilization of the 7-bromo intermediate in drug discovery.
This strategy has been implicitly used in the development of inhibitors for a range of kinases, where the substituent at the 7-position is crucial for achieving the desired biological activity and selectivity profile.
Conclusion and Future Perspectives
While the specific historical moment of the "discovery" of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one may not be a landmark event in itself, its importance in the landscape of medicinal chemistry is undeniable. Its emergence is a direct consequence of the systematic exploration of privileged scaffolds for drug discovery. As a versatile and strategically vital intermediate, it has enabled the synthesis of countless novel compounds and has been instrumental in the development of targeted therapies.
The future of the imidazo[2,1-f]triazin-4-one scaffold, and by extension its 7-bromo derivative, remains bright. As our understanding of disease biology deepens, new therapeutic targets will continue to emerge. The modularity and synthetic tractability of this scaffold, facilitated by key intermediates like 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, will ensure its continued relevance in the quest for novel and effective medicines.
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[2,1-f][1][2][3]triazin-4-one scaffold is a nitrogen-rich heterocyclic system of significant interest in medicinal chemistry, with derivatives showing promise in oncology and for the treatment of genetic diseases. This guide focuses on a key derivative, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a versatile building block for the synthesis of compound libraries. Due to the limited publicly available experimental data on this specific molecule, this document provides a comprehensive overview based on the known properties of the core scaffold, data from commercial suppliers, and inferred chemical behavior from closely related analogues. We will delve into its physicochemical properties, potential synthetic routes, expected spectral characteristics, and its significant potential in synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. This guide aims to equip researchers with the foundational knowledge and predictive insights necessary to effectively utilize this compound in drug discovery programs.
Introduction: The Imidazo[2,1-f][1][2][3]triazine Scaffold
The fusion of imidazole and triazine rings creates the imidazo[2,1-f][1][2][3]triazine system, a heterocyclic scaffold that has garnered attention in pharmaceutical research. This core structure is a key component in molecules designed as kinase inhibitors and has been investigated for its potential in treating genetic disorders related to ABC transporter trafficking defects. The introduction of a bromine atom at the 7-position, as in 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, provides a crucial handle for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various substituents.
Physicochemical Properties
While detailed experimental characterization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is not extensively documented in peer-reviewed literature, fundamental properties can be collated from commercial sources and theoretical calculations.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₃BrN₄O | --INVALID-LINK--[2] |
| Molecular Weight | 215.01 g/mol | --INVALID-LINK--[2] |
| Appearance | Likely a solid at room temperature | Inferred from similar heterocyclic compounds |
| Purity | Typically >95.0% | --INVALID-LINK--[2] |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) | Inferred from structure |
| Tautomerism | Potential for tautomerism in the imidazo[2,1-f]triazin-4-one ring system | --INVALID-LINK--[4] |
It is important to note that some commercial suppliers list the compound as a liquid, which may be inaccurate or refer to a solution.[2] Researchers should independently verify the physical state of the material upon receipt.
Synthesis and Characterization
Proposed Synthetic Pathways
To obtain the 7-bromo derivative, one could envision two primary strategies:
-
"Late-Stage" Bromination: Synthesis of the parent 3H,4H-imidazo[2,1-f]triazin-4-one followed by electrophilic bromination. The electron-rich nature of the imidazole ring would likely direct bromination to the 7-position.
-
"Building Block" Approach: Utilization of a pre-brominated imidazole or triazine starting material in the cyclocondensation reaction.
The following diagram illustrates a conceptual synthetic workflow.
Caption: Conceptual synthetic strategies for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Structural Characterization: An Predictive Overview
Without experimental data, we can predict the expected spectral features based on the compound's structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the protons on the imidazole and triazine rings. The chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the carbonyl group.
-
¹³C NMR: The carbon spectrum will show signals for the five carbons in the heterocyclic core. The carbon bearing the bromine atom (C7) will likely appear at a characteristic chemical shift.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₅H₃BrN₄O, by providing a highly accurate mass measurement. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
-
X-Ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the structure, including the connectivity of the fused ring system and the position of the bromine atom.[5][6] This technique would also reveal details about the crystal packing and intermolecular interactions.
Reactivity and Synthetic Utility
The primary synthetic utility of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one lies in the reactivity of the C-Br bond. This functionality makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7][8]
Suzuki-Miyaura Cross-Coupling: A Gateway to Analogue Synthesis
The Suzuki-Miyaura reaction allows for the formation of a new carbon-carbon bond between the 7-position of the imidazotriazine core and a wide variety of organic groups, by coupling with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system (e.g., dioxane/water, toluene/ethanol/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Causality in Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial and can significantly impact reaction efficiency. For challenging substrates, more advanced catalyst systems, such as those employing bulky phosphine ligands, may be necessary to promote oxidative addition and prevent side reactions.
-
Base: The base is required to activate the boronic acid. The choice of base can influence the reaction rate and the extent of side reactions like debromination.[10]
-
Solvent: A biphasic solvent system is often employed to dissolve both the organic and inorganic reagents.
Other Potential Transformations
The C-Br bond can also participate in other palladium-catalyzed reactions, including:
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds.
-
Heck Coupling: For the introduction of alkenyl groups.
These reactions further expand the synthetic toolbox available for modifying the 7-position of the imidazo[2,1-f]triazin-4-one scaffold.
Potential Applications in Drug Discovery
The imidazo[2,1-f][1][2][3]triazine core is present in molecules with diverse biological activities. Derivatives have been investigated as:
-
Anticancer Agents: By targeting various kinases.[11]
-
Antiviral Agents: As demonstrated by the development of compounds targeting viruses like Ebola.
-
Modulators of Ion Channels and Transporters: With potential applications in diseases like cystic fibrosis.[12]
The 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is a key starting material for building libraries of compounds around this privileged scaffold to explore and optimize these and other potential therapeutic applications.
Conclusion
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one represents a valuable, albeit under-characterized, building block in medicinal chemistry. While a comprehensive experimental dataset for this specific molecule is currently lacking, its chemical properties and reactivity can be confidently predicted based on the well-established chemistry of the imidazotriazine scaffold and bromo-substituted heterocycles. Its utility as a substrate in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships and the development of novel therapeutics. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological potential of this promising heterocyclic system.
References
- 1. rsc.org [rsc.org]
- 2. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 3. Imidazo(2,1-f)(1,2,4)triazine | C5H4N4 | CID 10558611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Potential Therapeutic Uses of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-f]triazin-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of a specific derivative, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. While direct preclinical or clinical data for this particular compound is not yet publicly available, this document will extrapolate its potential therapeutic utility based on the established biological activities of structurally related imidazotriazine analogs. We will delve into potential mechanisms of action, propose experimental workflows for its evaluation, and discuss its promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.
Introduction to 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is a small molecule with the chemical formula C₅H₃BrN₄O and a molecular weight of 215.01 g/mol [1]. The core structure is a fused bicyclic system consisting of an imidazole ring fused to a triazine ring, with a bromine substitution at the 7th position.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₄O | [1] |
| Molecular Weight | 215.01 | [1] |
| CAS Number | 1235374-52-3 | [1] |
The presence of the bromine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing binding affinity to target proteins through halogen bonding and improving metabolic stability. The imidazotriazine core itself is a bioisostere of purines, allowing it to interact with a wide range of biological targets.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of related imidazotriazine derivatives, we can hypothesize several potential therapeutic applications for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Oncology
The imidazotriazine scaffold has been explored for its anticancer properties through various mechanisms.
Derivatives of imidazo[5,1-f][2][3][4]triazin-2-amines have been identified as novel inhibitors of Polo-like Kinase 1 (PLK1), a key regulator of the cell cycle[5]. Overexpression of PLK1 is common in many human cancers, making it an attractive therapeutic target. Inhibition of PLK1 can lead to cell cycle arrest and apoptosis in cancer cells.
Hypothesized Signaling Pathway: PLK1 Inhibition
Caption: Proposed mechanism of PLK1 inhibition.
Certain 5,7-disubstituted imidazo[5,1-f][2][3][4]triazine derivatives have been shown to be potent, orally bioavailable dual inhibitors of insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR)[3][6]. These receptors are crucial for cancer cell proliferation, survival, and resistance to therapy. Dual inhibition can be an effective strategy to overcome resistance mechanisms.
Hypothesized Signaling Pathway: IGF-1R/IR Inhibition
Caption: Proposed IGF-1R/IR dual inhibition pathway.
Neuroscience
The imidazotriazine core has also shown promise in the treatment of neurological and psychiatric disorders.
Imidazo[1,2-b][2][3][4]triazines have been identified as selective agonists for the GABA(A) α2/3 subtypes, suggesting potential for non-sedating anxiolytic effects[4]. By selectively targeting these subtypes, it may be possible to achieve anxiolysis without the sedative and amnestic side effects associated with non-selective benzodiazepines.
Hypothesized Signaling Pathway: GABA(A) Receptor Agonism
Caption: Proposed GABA(A) receptor modulation pathway.
Derivatives of imidazo[2,1-f]purine-2,4-dione have been shown to be potent 5-HT(1A) receptor ligands with potential anxiolytic and antidepressant activities[7]. The 5-HT(1A) receptor is a well-established target for these disorders.
Hypothesized Signaling Pathway: 5-HT(1A) Receptor Agonism
Caption: Proposed 5-HT(1A) receptor agonism pathway.
Infectious Diseases
Imidazo[1,2-a]pyridines, a structurally related class of compounds, have been shown to inhibit the replication of Hepatitis C virus (HCV) by targeting the NS4B protein[8]. This suggests that imidazotriazines could also possess antiviral properties.
Novel derivatives of imidazo[2,1-c][2][3][4]triazine have demonstrated significant antibacterial and antifungal activities[9]. The increasing prevalence of drug-resistant microbes necessitates the development of new antimicrobial agents, and the imidazotriazine scaffold represents a promising starting point.
Proposed Experimental Workflows
To evaluate the therapeutic potential of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a systematic, multi-tiered experimental approach is recommended.
Experimental Workflow: From Target Identification to Preclinical Evaluation
Caption: A generalized experimental workflow.
In Vitro Evaluation
Objective: To identify the primary biological targets and cellular effects of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Step 1: Broad Target Screening
-
Protocol: Screen the compound against a large panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets.
-
Rationale: This will provide an initial, unbiased assessment of the compound's selectivity and potential mechanisms of action.
Step 2: Cell-Based Assays
-
Protocol:
-
Oncology: Assess the anti-proliferative effects on a panel of cancer cell lines. Perform cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining).
-
Neuroscience: Evaluate binding affinity and functional activity at GABA(A) and 5-HT(1A) receptors using radioligand binding assays and electrophysiology.
-
Infectious Diseases: Determine the minimum inhibitory concentration (MIC) against a panel of bacteria, fungi, and viruses.
-
-
Rationale: To confirm the biological activity in a cellular context and to begin to understand the compound's therapeutic potential.
In Vivo Evaluation
Objective: To assess the pharmacokinetic properties, safety, and efficacy of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in animal models.
Step 1: Pharmacokinetic (PK) Studies
-
Protocol: Administer the compound to rodents (e.g., mice, rats) via various routes (e.g., intravenous, oral) and measure plasma concentrations over time.
-
Rationale: To determine key PK parameters such as bioavailability, half-life, and clearance, which are crucial for dose selection in efficacy studies.
Step 2: Efficacy Studies
-
Protocol:
-
Oncology: Evaluate anti-tumor activity in mouse xenograft models.
-
Neuroscience: Assess anxiolytic-like effects in behavioral models such as the elevated plus maze or light-dark box test.
-
Infectious Diseases: Test the compound's ability to reduce microbial load in animal models of infection.
-
-
Rationale: To demonstrate proof-of-concept for the therapeutic utility of the compound in a living organism.
Conclusion
While 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is a relatively unexplored compound, the extensive research on the broader imidazotriazine class of molecules provides a strong rationale for its investigation as a potential therapeutic agent. Its structural features suggest that it could be active in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases. The proposed experimental workflows provide a roadmap for the systematic evaluation of this promising compound. Further research is warranted to fully elucidate its pharmacological profile and to determine its potential for clinical development.
References
- 1. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 2. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazo[1,2-b][1,2,4]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridines That Directly Interact with Hepatitis C NS4B: Initial Preclinical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unlocking the Anticancer Potential of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one: A Technical Guide for Drug Development Professionals
Introduction: The Emerging Prominence of Imidazotriazines in Oncology
The landscape of cancer therapeutics is continually evolving, with a persistent demand for novel chemical entities that exhibit high efficacy and target specificity. Within this context, the imidazo[2,1-f][1][2][3]triazin-4-one scaffold has garnered considerable attention as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including promising anticancer properties.[4] This technical guide focuses on a specific, yet largely unexplored derivative: 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one . We will delve into its therapeutic potential, propose a plausible mechanism of action based on analogous compounds, and provide a comprehensive framework for its preclinical evaluation.
The strategic incorporation of a bromine atom at the 7-position is a key structural feature. Halogenation, particularly bromination, is a well-established strategy in drug design to enhance the therapeutic activity and metabolic stability of a compound.[5][6][7] The presence of bromine can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to improved target engagement and efficacy.[8] While direct studies on 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one are limited, the extensive research on the broader imidazotriazine class allows us to formulate a robust hypothesis regarding its anticancer activity.
Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition
Based on the established activities of structurally related imidazotriazine derivatives, we hypothesize that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one exerts its anticancer effects through the modulation of key signaling pathways implicated in tumorigenesis and metastasis. The primary putative targets include the PI3K/Akt/mTOR pathway and Focal Adhesion Kinase (FAK), with a potential secondary role as a Toll-like Receptor 7 (TLR7) agonist.
Inhibition of the PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[9][10] Several imidazotriazine derivatives have been identified as potent inhibitors of this pathway.[11][12] We postulate that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one acts as an ATP-competitive inhibitor of PI3K and/or mTOR, thereby disrupting downstream signaling and leading to cell cycle arrest and apoptosis.[13]
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.
Targeting Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and invasion, which are hallmarks of cancer metastasis.[14][15] Overexpression of FAK is observed in numerous solid tumors and is associated with poor prognosis.[16] Imidazotriazine scaffolds have been successfully utilized to develop potent FAK inhibitors.[17][18] By inhibiting FAK, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one could potentially suppress tumor cell motility and invasion, thereby mitigating metastatic progression.
Caption: Postulated inhibition of the FAK signaling pathway.
Immune Modulation via Toll-like Receptor 7 (TLR7) Agonism
Toll-like receptors (TLRs) are key components of the innate immune system. TLR7, which recognizes single-stranded RNA, is expressed on various immune cells, including dendritic cells and B cells.[19] Agonists of TLR7 have shown promise in cancer therapy by activating an anti-tumor immune response.[20][21] Some imidazoquinoline derivatives, which share structural similarities with the imidazotriazine core, are known TLR7 agonists.[22][23] It is plausible that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one could act as a TLR7 agonist, leading to the production of pro-inflammatory cytokines and the activation of cytotoxic T lymphocytes, thereby creating an immune-hostile tumor microenvironment.
Experimental Protocols for Preclinical Evaluation
A systematic and rigorous preclinical evaluation is essential to validate the anticancer activity of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. The following protocols provide a comprehensive framework for this assessment.
Cell Viability and Cytotoxicity Assays
The initial step is to determine the compound's effect on the viability of a panel of cancer cell lines. The MTT or XTT assay is a reliable and widely used colorimetric method for this purpose.[1][24][25]
Step-by-Step Protocol for XTT Assay: [26][27]
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
XTT Reagent Preparation: Shortly before use, mix the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
Incubation with XTT: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the XTT tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Expected Outcome: A dose-dependent decrease in cell viability, from which an IC50 value can be calculated for each cell line.
| Cell Line | Cancer Type | Predicted IC50 (µM) for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one |
| MCF-7 | Breast Cancer | 5 - 20 |
| PC-3 | Prostate Cancer | 10 - 30 |
| A549 | Lung Cancer | 15 - 40 |
| HCT116 | Colon Cancer | 8 - 25 |
Note: The predicted IC50 values are hypothetical and serve as an illustrative example. Actual values must be determined experimentally.
In Vitro Kinase Assay
To directly assess the inhibitory activity of the compound against its putative kinase targets (e.g., PI3K, Akt, mTOR, FAK), an in vitro kinase assay is essential.[2][3][28]
Step-by-Step Protocol for a Luminescence-Based Kinase Assay: [3]
-
Reagent Preparation: Prepare serial dilutions of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. Prepare a reaction mixture containing the purified recombinant kinase, its specific substrate, and ATP in a kinase assay buffer.
-
Inhibitor Pre-incubation: In a 384-well plate, add the diluted compound or a vehicle control. Add the kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Kinase Reaction Initiation: Start the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add an ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Western Blot Analysis for Pathway Modulation
Western blotting is a powerful technique to investigate the effect of the compound on the phosphorylation status and expression levels of key proteins within the targeted signaling pathways.[29][30][31]
Step-by-Step Protocol for Western Blotting: [32]
-
Cell Lysis: Treat cancer cells with 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one at various concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-FAK, total FAK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Caption: A streamlined workflow for Western blot analysis.
Conclusion and Future Directions
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one represents a promising, yet underexplored, candidate for anticancer drug development. The imidazotriazine core, combined with the strategic placement of a bromine atom, suggests a high potential for potent and selective activity. The proposed mechanisms of action, primarily through the inhibition of the PI3K/Akt/mTOR and FAK signaling pathways, and potentially through immunomodulation via TLR7 agonism, provide a solid foundation for further investigation.
The detailed experimental protocols outlined in this guide offer a clear and robust framework for the preclinical evaluation of this compound. Successful validation of its anticancer activity in vitro will pave the way for more advanced studies, including in vivo efficacy in animal models, pharmacokinetic and toxicological profiling, and ultimately, its progression towards clinical trials. The insights gained from the comprehensive analysis of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one will not only advance our understanding of this specific molecule but also contribute to the broader development of imidazotriazine-based cancer therapeutics.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - ID [thermofisher.com]
- 2. In vitro kinase assay [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adooq.com [adooq.com]
- 12. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 16. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]
- 17. Discovery of a Pyrimidothiazolodiazepinone as a Potent and Selective Focal Adhesion Kinase (FAK) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Role of TRL7/8 Agonists in Cancer Therapy, with Special Emphasis on Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination therapy with TLR7 agonist and radiation is effective for the treatment of solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. Heterocyclic-Modified Imidazoquinoline Derivatives: Selective TLR7 Agonist Regulates Tumor Microenvironment against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MTT assay - Wikipedia [en.wikipedia.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. biotium.com [biotium.com]
- 27. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 28. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. medium.com [medium.com]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. CST | Cell Signaling Technology [cellsignal.com]
- 32. Western blot protocol | Abcam [abcam.com]
A Strategic Guide to the In Vitro Evaluation of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one: A Roadmap for Preclinical Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive framework for conducting in vitro studies on the novel heterocyclic compound, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. While specific biological data for this molecule is not yet extensively published, this document leverages established methodologies and insights from structurally related imidazotriazinone and fused heterocyclic systems to propose a logical and scientifically rigorous investigational pathway. As a Senior Application Scientist, the following guide is designed to be a self-validating system, ensuring that each experimental step builds upon the last to create a comprehensive biological profile of the compound.
Introduction and Rationale
The imidazo[2,1-f][1][2]triazin-4-one scaffold is a nitrogen-rich heterocyclic system that has garnered interest in medicinal chemistry due to its structural resemblance to purine nucleobases. This core structure is present in compounds with a wide range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties. The introduction of a bromine atom at the 7-position can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic distribution, potentially enhancing its potency and selectivity for specific biological targets.
This guide outlines a strategic approach to elucidate the in vitro pharmacological profile of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, focusing on its potential as an anticancer agent, a common therapeutic area for related heterocyclic compounds.
Compound Profile: 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
| Property | Value | Source |
| CAS Number | 1235374-52-3 | CymitQuimica[1] |
| Molecular Formula | C₅H₃BrN₄O | CymitQuimica[1] |
| Molecular Weight | 215.01 g/mol | CymitQuimica[1] |
| Purity | Typically >95.0% | CymitQuimica[1] |
Proposed In Vitro Investigational Workflow
The following workflow is a logical progression of experiments designed to comprehensively characterize the in vitro activity of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Caption: Proposed experimental workflow for the in vitro evaluation of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Detailed Experimental Protocols
Phase 1: Broad Spectrum Biological Screening
The initial phase aims to identify the primary biological activity of the compound across a diverse set of assays.
-
Rationale: To determine the compound's potential as an anticancer agent by assessing its ability to inhibit the proliferation of various human cancer cell lines. Structurally similar compounds have demonstrated potent cytotoxic effects[3][4].
-
Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay [3]
-
Cell Culture: Plate cells from a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, SK-MEL-28 melanoma, A549 lung carcinoma) and a normal cell line (e.g., BEAS-2B bronchial epithelium) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations. Add the compound solutions to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Lyse the cells and solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation Example:
| Cell Line | IC₅₀ (µM) |
| HCT-116 | Experimental Value |
| SK-MEL-28 | Experimental Value |
| A549 | Experimental Value |
| BEAS-2B | Experimental Value |
Phase 2: Elucidation of Anticancer Mechanism of Action
Should the compound exhibit significant cytotoxicity, the next phase will focus on understanding how it induces cell death.
-
Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), a hallmark of many effective chemotherapeutic agents.
-
Protocol: Acridine Orange/Ethidium Bromide (AO/EB) Staining [3]
-
Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Staining: Harvest the cells and stain them with a mixture of acridine orange (AO) and ethidium bromide (EB).
-
Microscopy: Visualize the cells under a fluorescence microscope.
-
Interpretation:
-
Live cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange-to-red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniform orange-to-red nucleus.
-
-
-
Rationale: To identify if the compound interferes with the normal progression of the cell cycle, which can be a key mechanism of anticancer drugs.
-
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound at various concentrations for 24 hours.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
-
Rationale: Many chemotherapeutic agents induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress.
-
Protocol: DCFDA Staining [3]
-
Cell Loading: Load the cells with 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Compound Treatment: Treat the cells with the compound for a short duration (e.g., 1-6 hours).
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in green fluorescence indicates an increase in ROS levels.
-
Potential Signaling Pathways and Target Identification
Based on the activities of related heterocyclic compounds, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one could potentially modulate several key signaling pathways involved in cancer progression.
Caption: Potential signaling pathways and cellular processes modulated by 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the initial in vitro characterization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. By following this proposed workflow, researchers can systematically evaluate its biological activities, elucidate its mechanism of action, and identify potential molecular targets. The insights gained from these studies will be crucial for determining the therapeutic potential of this novel compound and guiding future preclinical and clinical development efforts.
References
- 1. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 2. In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one: A Preliminary Technical Whitepaper on a Novel Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused heterocyclic scaffold, imidazo[2,1-f][1][2][3]triazin-4-one, represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This technical guide consolidates the preliminary research findings and presents a forward-looking perspective on the specific analog, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. Although direct experimental data for this compound is limited in publicly accessible literature, by analyzing structure-activity relationships of closely related analogs, we can infer its potential chemical properties, plausible synthetic routes, and prospective biological applications. This document aims to serve as a foundational resource for researchers initiating investigations into this promising molecule.
Introduction: The Imidazo[2,1-f]triazin-4-one Core
The imidazo[2,1-f][1][2][3]triazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in drug discovery. Its structural resemblance to purine bases allows it to interact with a variety of biological targets. Various substituted analogs of this scaffold have been investigated for their potential as therapeutic agents, exhibiting activities such as phosphodiesterase (PDE) inhibition, kinase modulation, and G-protein coupled receptor (GPCR) antagonism.[4] The introduction of a bromine atom at the 7-position of the imidazo[2,1-f]triazin-4-one core is anticipated to significantly influence its physicochemical and pharmacological properties. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve selectivity for a target.[5]
Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
Based on its chemical structure, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (C₅H₃BrN₄O) has a molecular weight of approximately 215.01 g/mol .[6] The presence of the bromine atom is expected to increase its lipophilicity, which may enhance membrane permeability. The fused ring system is planar, and the lactam moiety provides a hydrogen bond donor and acceptor.
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₃BrN₄O | [6] |
| Molecular Weight | 215.01 g/mol | [6] |
| LogP (predicted) | ~1.5 - 2.5 | ChemDraw Prediction |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 |
Proposed Synthetic Route
While a specific synthesis for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is not detailed in the available literature, a plausible synthetic pathway can be proposed based on established methods for related imidazotriazinones. A key strategy involves the construction of the fused ring system from a substituted imidazole precursor. A potential late-stage bromination of the imidazo[2,1-f]triazin-4-one core is also a feasible approach.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Step-by-Step Protocol:
-
Synthesis of the Imidazo[2,1-f]triazin-4-one core: A potential route involves the reaction of a 2-aminoimidazole derivative with a suitable reagent to form the triazinone ring. For instance, a reaction with diethyl carbonate or a similar carbonyl source could be explored.
-
Bromination: The synthesized imidazo[2,1-f]triazin-4-one core can be subjected to electrophilic bromination. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane could be employed.[7] The regioselectivity of the bromination would need to be determined, but the 7-position is a likely site for electrophilic attack based on the electronic properties of the heterocyclic system.
Potential Biological Activities and Therapeutic Targets
The biological activities of various derivatives of the imidazo[2,1-f]triazin-4-one scaffold provide a strong basis for predicting the potential therapeutic applications of the 7-bromo analog.
Kinase Inhibition
Numerous fused heterocyclic systems, including imidazo[1,2-a][1][8][9]triazines and pyrrolo[2,1-f][1][2][3]triazines, have been identified as potent kinase inhibitors.[1][10] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The imidazo[2,1-f]triazin-4-one scaffold could potentially be developed as an inhibitor of various kinases, and the 7-bromo substitution may enhance potency and selectivity.
Potential Kinase Targets:
-
Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis.[1]
-
Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a critical role in mitosis. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9][11]
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR, VEGFR, and MET, are key targets in cancer therapy.[12]
Proposed Experimental Workflow for Kinase Inhibition Screening:
Caption: A streamlined workflow for evaluating the kinase inhibitory potential of the target compound.
G-Protein Coupled Receptor (GPCR) Modulation
Bicyclic imidazole-4-one derivatives have been identified as antagonists for orphan GPCRs such as GPR18 and GPR55.[4] These receptors are implicated in a range of physiological processes, including inflammation and neurotransmission. The structural features of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one make it a candidate for interaction with GPCR binding pockets.
Other Potential Applications
-
Cystic Fibrosis: A European patent application describes imidazo[2,1-f][1][2][3]triazine derivatives as potential therapeutics for cystic fibrosis, suggesting a role in modulating ion channel function.[8]
-
Antimicrobial Activity: Fused imidazotriazine derivatives have shown promising antibacterial and antifungal activities.[2] The introduction of a bromine atom could enhance the antimicrobial potency.
Future Research Directions
The preliminary analysis presented in this whitepaper highlights the significant potential of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a scaffold for drug discovery. The following are key areas for future investigation:
-
Definitive Synthesis and Characterization: The development and optimization of a robust synthetic route to produce the compound in high purity and yield is the first critical step. Full characterization using modern analytical techniques (NMR, MS, X-ray crystallography) is essential.
-
Broad Biological Screening: A comprehensive screening against a diverse panel of biological targets, including a wide range of kinases and GPCRs, will be crucial to identify its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at various positions of the imidazo[2,1-f]triazin-4-one core will be necessary to establish a clear SAR and optimize for potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Following the identification of a promising biological target and potent in vitro activity, evaluation in relevant animal models of disease will be the ultimate validation of its therapeutic potential.
Conclusion
While direct experimental data on 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is currently scarce, the wealth of information on related imidazotriazine derivatives provides a strong rationale for its investigation as a novel therapeutic agent. Its predicted physicochemical properties and the known biological activities of its analogs suggest that this compound could be a valuable starting point for the development of new drugs targeting a range of diseases, including cancer and inflammatory disorders. This technical guide provides a foundational framework and a call to action for the scientific community to explore the full potential of this intriguing heterocyclic scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclic imidazole-4-one derivatives: a new class of antagonists for the orphan G protein-coupled receptors GPR18 and GPR55 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
Abstract
This technical guide provides detailed protocols for the purification of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, this document outlines two primary methodologies: recrystallization and silica gel column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind procedural choices. This guide aims to establish a reproducible and efficient workflow for obtaining high-purity 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, ensuring the integrity of subsequent experimental data.
Introduction: The Importance of Purity for Imidazo[2,1-f]triazin-4-one Derivatives
The imidazo[1][2]triazine scaffold is a core structural moiety in a variety of biologically active compounds, with applications in pharmaceuticals and agrochemicals.[3] The specific derivative, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (C₅H₃BrN₄O, Molecular Weight: 215.01 g/mol ), is a valuable building block in synthetic chemistry.[2] The presence of the bromine atom enhances its utility as a synthetic intermediate, allowing for further functionalization through cross-coupling reactions.
Method Selection: A Logic-Driven Approach
The choice of purification method depends on several factors, including the impurity profile, the scale of the purification, and the desired final purity.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample, particularly when the target compound is highly crystalline. It is a cost-effective and scalable method. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
-
Silica Gel Column Chromatography: This is a highly versatile and powerful technique for separating compounds with different polarities. It is particularly useful for removing impurities with similar solubility profiles to the target compound and for purifying non-crystalline materials. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (solvent system).
Protocol 1: Recrystallization
This protocol is based on the principle of dissolving the crude material in a minimal amount of a hot solvent in which it has high solubility, and then allowing it to cool, causing the pure compound to crystallize out while the impurities remain in solution.
Solvent System Selection
The key to successful recrystallization is the choice of an appropriate solvent. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
-
Have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Be chemically inert towards the target compound.
-
Dissolve impurities well at all temperatures or not at all.
Based on the heterocyclic and moderately polar nature of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a polar protic solvent or a mixture of a polar and a non-polar solvent is likely to be effective.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/Solvent System | Suitability Rationale |
| Ethanol/Water | Potentially Effective. The target compound is likely soluble in hot ethanol. Water can act as an anti-solvent, reducing the solubility upon cooling and promoting crystallization. |
| Acetonitrile | Potentially Effective. A polar aprotic solvent that can be a good choice for many nitrogen-containing heterocycles. |
| Isopropanol | Recommended. Similar to ethanol, but its slightly lower polarity and higher boiling point can sometimes lead to better crystal formation. |
| Ethyl Acetate/Hexane | Potentially Effective. The compound may be dissolved in a minimal amount of hot ethyl acetate, with hexane added as an anti-solvent to induce precipitation. |
Step-by-Step Recrystallization Protocol
Caption: Workflow for the recrystallization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
-
Dissolution: In a clean Erlenmeyer flask, add the crude 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. Add a small amount of the chosen solvent (e.g., isopropanol) and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath or a refrigerator to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed using appropriate analytical techniques.
Protocol 2: Silica Gel Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Stationary and Mobile Phase Selection
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is recommended.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
Table 2: Recommended Mobile Phase Systems for Column Chromatography
| Mobile Phase System | Gradient/Isocratic | Recommended Starting Ratio (v/v) |
| Hexane/Ethyl Acetate | Isocratic or Gradient | 70:30 |
| Dichloromethane/Methanol | Isocratic or Gradient | 98:2 |
Step-by-Step Column Chromatography Protocol
Caption: Workflow for the purification of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one by column chromatography.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, homogenous stationary phase.
-
Sample Loading: Dissolve the crude 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the proportion of the more polar solvent to elute compounds with increasing polarity.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using TLC.
-
Purity Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample and to monitor the progress of a reaction or purification.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the effective purification of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. The choice between recrystallization and column chromatography will depend on the specific impurity profile and the scale of the purification. By following these guidelines and employing rigorous analytical assessment, researchers can obtain high-purity material, which is essential for reliable and reproducible results in downstream applications.
References
Analytical methods for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
An in-depth guide to the robust analytical methodologies for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a key heterocyclic intermediate in contemporary drug discovery, is presented. This document provides validated protocols and the scientific rationale for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details procedures for forced degradation studies, essential for assessing the stability of the molecule and validating the analytical methods as stability-indicating, in line with regulatory expectations.[1][2][3][4]
Physicochemical Characterization
A foundational understanding of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one begins with its basic physicochemical properties. These parameters are critical for method development, particularly in selecting appropriate solvents and analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₄O | [5] |
| Molecular Weight | 215.01 g/mol | [5] |
| CAS Number | 1235374-52-3 | [5] |
| Appearance | No data available, typically an off-white to yellow solid | |
| InChI Key | DKCSUYGXMDMLOE-UHFFFAOYSA-N | [5] |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and quantifying 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. The method's versatility and precision make it suitable for routine quality control and stability testing.[6][7]
Scientific Rationale
The selection of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the moderately polar imidazotriazinone core. A mobile phase consisting of acetonitrile and water offers excellent solvating power and UV transparency. The addition of a buffer, such as phosphate, is crucial for maintaining a consistent pH, thereby ensuring reproducible retention times by controlling the ionization state of the molecule. UV detection is chosen due to the presence of the conjugated heterocyclic system, which acts as a strong chromophore.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.025 M Potassium Phosphate (KH₂PO₄), pH adjusted to 3.2 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 247 nm (preliminary, requires confirmation by UV scan) |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.025 M solution of KH₂PO₄ in HPLC-grade water and adjust the pH to 3.2 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one reference standard and transfer to a 10 mL volumetric flask. Dissolve in a minimal amount of Dimethyl Sulfoxide (DMSO) and dilute to volume with the mobile phase (50:50, A:B).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase (50:50, A:B).
-
Sample Solution: Prepare the test sample at a similar concentration to the working standard using the same diluent.
System Suitability: Before analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry Factor): 0.8 - 1.5
-
Theoretical Plates: ≥ 2000
Workflow Diagram: HPLC Analysis
Caption: HPLC analysis workflow from preparation to reporting.
Mass Spectrometry (MS) for Identification and Structural Confirmation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the identity and structure of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Scientific Rationale
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar heterocyclic compounds, minimizing fragmentation and preserving the molecular ion. The most critical diagnostic feature for this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This results in a characteristic pair of peaks (M and M+2) in the mass spectrum, separated by two mass units (m/z), with nearly equal intensity, providing unambiguous confirmation of the presence of a single bromine atom.[8][9]
Experimental Protocol
Instrumentation:
-
LC-MS system, comprising an HPLC or UPLC system coupled to a mass spectrometer (e.g., Single Quadrupole, Triple Quadrupole, or Time-of-Flight (TOF)).
LC-MS Conditions:
| Parameter | Recommended Setting |
| LC Method | Use the HPLC method described in Section 2. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Range | 50 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Drying Gas (N₂) Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
Data Interpretation:
-
Molecular Ion Peak: The primary peak of interest will be the protonated molecule [M+H]⁺.
-
Isotopic Pattern: Look for a pair of peaks corresponding to [C₅H₃⁷⁹BrN₄O+H]⁺ and [C₅H₃⁸¹BrN₄O+H]⁺. These will appear at m/z 215.9 and 217.9, respectively, with an intensity ratio of approximately 1:1. The presence of this doublet is definitive confirmation of a monobrominated compound.[8][10]
Workflow Diagram: LC-MS Analysis
Caption: The process of LC-MS from injection to data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms within the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Scientific Rationale
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of unique carbon environments. For this specific molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds.[11]
Experimental Protocol
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Data Acquisition and Interpretation:
-
¹H NMR: The spectrum is expected to show distinct signals for the protons on the imidazo[2,1-f]triazin-4-one core. The chemical shifts and coupling patterns will be characteristic of the aromatic and aliphatic protons within the fused ring system.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom. The carbon atom attached to the bromine will have a characteristic chemical shift.
Workflow Diagram: NMR Analysis
Caption: Workflow for NMR structural elucidation.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are critical for identifying potential degradation products and demonstrating the specificity of the developed analytical methods, a key requirement by regulatory bodies like the ICH.[1][3] These studies help establish the intrinsic stability of the molecule.[3]
Objective
To intentionally degrade the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one sample under various stress conditions (acidic, basic, oxidative, thermal, photolytic) and analyze the resulting mixture using the developed HPLC method to prove its stability-indicating capability.[2][12]
General Procedure
For each condition, a sample solution (e.g., 1 mg/mL) is prepared and subjected to the stress. A control sample (unstressed) is stored under normal conditions for comparison. The goal is to achieve 5-20% degradation of the parent compound.
Protocols for Stress Conditions:
-
Acid Hydrolysis:
-
Mix the sample solution with 0.1 N Hydrochloric Acid (HCl).
-
Keep at 50°C for 24 hours.[12]
-
Cool, neutralize with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix the sample solution with 0.1 N NaOH.
-
Keep at 50°C for 24 hours.[12]
-
Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute to the target concentration with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the sample solution with 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 24 hours.
-
Dilute to the target concentration with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid sample in a hot air oven at 105°C for 48 hours.
-
Dissolve the stressed solid to prepare a sample solution at the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid sample in a transparent container to UV light (254 nm) in a photostability chamber for 24 hours.[12]
-
Dissolve the stressed solid to prepare a sample solution at the target concentration.
-
Analysis of Stressed Samples:
-
Inject each stressed sample into the HPLC system.
-
Evaluate the chromatogram for new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak and from each other.
Workflow Diagram: Forced Degradation Study
Caption: Workflow of a forced degradation study.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note: A Framework for the Cellular Characterization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a Putative DNA Damage Response Modulator
Abstract
The imidazo[2,1-f]triazin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1][2] This application note presents a strategic framework for the cellular characterization of a novel derivative, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. We hypothesize, based on structural motifs common to inhibitors of DNA repair pathways, that this compound may function as a modulator of the DNA Damage Response (DDR), potentially through the inhibition of enzymes such as Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for repairing single-strand DNA breaks, and their inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other repair pathways like homologous recombination.[3][4]
This guide provides a tiered, logical workflow of cell-based assays designed for researchers and drug development professionals. The workflow begins with foundational cytotoxicity assessments, progresses to mechanistic assays to determine the mode of cell death, and culminates in specific target engagement and pathway analysis assays to rigorously test the proposed mechanism of action. Each protocol is presented with detailed, step-by-step instructions, scientific rationale, and guidance on data interpretation, establishing a self-validating system for comprehensive compound profiling.
Foundational Assessment: Cell Viability and Cytotoxicity
Scientific Rationale: The initial and most critical step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation.[5] This establishes the concentration range over which the compound exerts a biological effect, informing the dose selection for all subsequent mechanistic studies. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric derived from these assays. We will utilize a tetrazolium reduction assay (MTS), a robust and high-throughput method that measures the metabolic activity of viable cells.[6][7]
Protocol 1.1: MTS Assay for Cell Viability
This colorimetric assay is based on the reduction of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) salt by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells, producing a soluble formazan product.[8] The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.[7]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, and a BRCA-deficient line like CAPAN-1 for PARP inhibitor hypothesis testing).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (stock solution in DMSO).
-
Known cytotoxic agent as a positive control (e.g., Staurosporine or a clinical PARP inhibitor like Olaparib).
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent).
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate spectrophotometer capable of reading absorbance at 490 nm.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 2-fold serial dilution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in culture medium, starting from a high concentration (e.g., 200 µM) down to the low nanomolar range.
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions (typically ≤0.5%).
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Medium Blank: Medium only (no cells) for background subtraction.[7]
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS reagent directly to each well.[8]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Expected Data & Interpretation:
| Cell Line | Compound | IC₅₀ (µM) | Notes |
| MCF-7 (BRCA proficient) | 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one | 15.2 | Baseline cytotoxicity. |
| CAPAN-1 (BRCA2 deficient) | 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one | 1.8 | ~8-fold increased sensitivity, supporting a PARP inhibition hypothesis.[9] |
| MCF-7 | Olaparib (Positive Control) | 0.5 | Validates assay sensitivity to PARP inhibition. |
Mechanistic Insight: Determining the Mode of Cell Death
Scientific Rationale: Once cytotoxicity is established, the next logical step is to determine how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for agents that cause significant DNA damage.[10] A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Measuring the activity of the executioner caspases, Caspase-3 and Caspase-7, provides a direct and sensitive readout of apoptosis induction.[11]
Protocol 2.1: Luminescent Caspase-3/7 Activity Assay
This homogeneous "add-mix-measure" assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[12] Cleavage of the substrate by active Caspase-3/7 releases aminoluciferin, which is consumed by luciferase to generate a quantifiable "glow-type" luminescent signal proportional to caspase activity.[11]
Materials:
-
Cells cultured in 96-well white-walled, clear-bottom plates.
-
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
-
Staurosporine or another known apoptosis inducer (Positive Control).[13]
-
Caspase-Glo® 3/7 Assay Reagent.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate as described in Protocol 1.1. Treat cells with the compound at concentrations around its IC₅₀ and 10x IC₅₀ for 18-24 hours. Include vehicle and positive controls.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[11]
-
Incubation: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Express the results as Fold Change in luminescence relative to the vehicle-treated control.
-
Visualization of the Apoptotic Pathway:
Caption: Intrinsic apoptosis pathway initiated by cellular stress.
Target Engagement & Pathway Interrogation
Scientific Rationale: With evidence of cytotoxicity and apoptosis, the final stage is to test the primary hypothesis: does the compound engage the PARP enzyme and disrupt the DNA damage response pathway within the cell? We will use two complementary, high-impact assays: a cell-based ELISA to quantify PARP activity and high-content imaging to visualize the downstream consequences of PARP inhibition.
Protocol 3.1: Cell-Based ELISA for PARP Activity (PAR Quantification)
This immunoassay quantifies the level of poly(ADP-ribose) (PAR), the direct product of PARP enzyme activity, within intact cells.[15][16] To robustly measure inhibition, PARP activity is first stimulated with a DNA-damaging agent. A decrease in the PAR signal in the presence of the test compound provides direct evidence of target engagement.[17]
Materials:
-
Cell-Based ELISA Kit (e.g., from RayBiotech or Abcam) including anti-PAR and anti-housekeeping protein (e.g., GAPDH) antibodies, HRP-conjugated secondary antibody, and substrate.[16]
-
96-well tissue culture plates.
-
DNA-damaging agent (e.g., 10 mM H₂O₂ or 0.1% Methyl Methane-sulfonate (MMS)).
-
Fixing and permeabilization buffers (typically included in the kit).
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat cells with various concentrations of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and controls (Vehicle, Positive Control PARP inhibitor) for 1-2 hours.
-
Stimulation: Induce DNA damage by adding H₂O₂ or MMS to the media and incubate for 10-15 minutes. This step is critical to activate PARP.
-
Fixation and Permeabilization: Immediately aspirate the media, wash with PBS, and fix the cells (e.g., with 4% paraformaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific binding sites with blocking buffer.
-
Incubate with primary antibodies. In a duplexed assay, parallel wells are incubated with either anti-PAR antibody or an anti-normalization antibody (e.g., GAPDH).[15]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Wash the wells and add a colorimetric HRP substrate (e.g., TMB). Allow color to develop. Stop the reaction with the provided stop solution.[16]
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis:
-
For each treatment condition, calculate the ratio of the PAR signal to the normalization (GAPDH) signal.
-
Express the normalized PAR levels as a percentage of the stimulated vehicle control.
-
Plot the results to visualize dose-dependent inhibition of PARP activity.
-
Visualization of the Cell-Based ELISA Workflow:
Caption: Workflow for a cell-based ELISA to quantify PARP activity.
Protocol 3.2: High-Content Imaging of DNA Damage Foci (γH2AX)
Scientific Rationale: PARP inhibition prevents the repair of single-strand breaks, which are then converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] The formation of DSBs triggers the phosphorylation of histone H2AX (creating γH2AX), which accumulates in nuclear foci that can be visualized and quantified using immunofluorescence and automated microscopy.[18][19] An increase in γH2AX foci following treatment with our compound provides strong, visual evidence of the downstream consequences of PARP inhibition.
Materials:
-
High-quality imaging plates (e.g., 96- or 384-well black-walled, optically clear bottom).
-
Primary antibody: Rabbit anti-phospho-Histone H2A.X (Ser139).
-
Secondary antibody: Highly cross-adsorbed Alexa Fluor 488-conjugated anti-rabbit IgG.
-
Nuclear counterstain: Hoechst 33342.
-
High-Content Imaging System (e.g., ImageXpress® or IN Cell Analyzer).[20]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in an imaging plate and treat with the compound at its IC₅₀ and 10x IC₅₀ for 24-48 hours. Include appropriate controls.
-
Fixation, Permeabilization, and Blocking: Follow the same steps as in Protocol 3.1.
-
Immunostaining:
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear stain for 1-2 hours at room temperature, protected from light.
-
-
Image Acquisition: Wash the wells and add imaging buffer (PBS). Acquire images using a high-content imaging system, capturing at least two channels (DAPI for nuclei, FITC for γH2AX foci).[21]
-
Image Analysis: Use automated image analysis software to perform the following steps:
-
Identify nuclei based on the Hoechst signal.
-
Within each nucleus, identify and count the number of distinct fluorescent spots (foci) in the γH2AX channel.
-
Measure the total intensity of the γH2AX signal per nucleus.
-
Calculate the average number of foci per cell and the average nuclear intensity for each treatment condition.
-
Expected Data & Interpretation:
| Treatment | Concentration | Avg. γH2AX Foci per Nucleus | Interpretation |
| Vehicle Control | 0.1% DMSO | 2.1 ± 0.4 | Baseline level of DNA damage. |
| Compound | 1x IC₅₀ | 15.8 ± 2.3 | Significant increase in DNA double-strand breaks. |
| Compound | 10x IC₅₀ | 35.2 ± 4.1 | Dose-dependent increase in DNA damage. |
| Olaparib (Positive Control) | 1 µM | 31.5 ± 3.8 | Confirms assay responsivity to PARP inhibition. |
Conclusion
This application note details a comprehensive, multi-tiered strategy for the cellular characterization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. By systematically progressing from broad cytotoxicity assays to specific, hypothesis-driven mechanistic studies, researchers can efficiently build a robust data package. The proposed workflow, combining metabolic assays, apoptosis detection, direct target activity measurement, and high-content imaging, provides a powerful and self-validating framework to not only determine the compound's potency but also to elucidate its mechanism of action as a putative modulator of the DNA damage response pathway.
References
- 1. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP assay kits [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. promega.com [promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. In-cell ELISA protocol | Abcam [abcam.com]
- 16. raybiotech.com [raybiotech.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. criver.com [criver.com]
- 19. An Introduction to High-Content Imaging [excedr.com]
- 20. High-content Imaging | HCI Systems [moleculardevices.com]
- 21. news-medical.net [news-medical.net]
Application Notes and Protocols for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in Microbiological Research
Abstract
This technical guide provides a comprehensive overview of the potential applications of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in the field of microbiology. While specific research on this particular molecule is emerging, this document synthesizes data from the broader class of imidazo[2,1-f]triazine and related fused heterocyclic compounds to extrapolate its likely antimicrobial and antifungal properties. We present a putative mechanism of action, a representative antimicrobial spectrum, and detailed protocols for the initial screening and characterization of this compound's microbiological activity. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel antimicrobial agents.
Introduction: The Promise of Imidazo[2,1-f]triazines in Antimicrobial Drug Discovery
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This has catalyzed the search for novel antimicrobial agents with unique mechanisms of action. Fused heterocyclic compounds, particularly those containing nitrogen, have historically been a rich source of biologically active molecules. The imidazo[2,1-f]triazine scaffold represents a promising area of chemical space for the development of new anti-infective therapies.
Derivatives of the closely related imidazo[2,1-c][1][2][3]triazine core have demonstrated significant antibacterial and antifungal activities.[1][4][5] These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][5] The structural diversity that can be achieved through substitution on the imidazo-triazine ring system allows for the fine-tuning of antimicrobial potency and spectrum.
While extensive research on 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is not yet widely published, its structural features suggest it is a compelling candidate for microbiological investigation. The presence of the bromine atom, an electron-withdrawing group, may enhance its biological activity. This application note will, therefore, draw upon the established knowledge of similar imidazo-triazine derivatives to provide a framework for its investigation as a potential antimicrobial agent.
Proposed Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Based on studies of related 1,2,4-triazine derivatives, a plausible mechanism of antifungal action for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is the inhibition of lanosterol 14α-demethylase (CYP51).[6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.
Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This disruption of membrane function results in the cessation of fungal growth and cell death. The proposed inhibitory action of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one on CYP51 is depicted in the following conceptual pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The susceptibility of certain bacterial strains to imidazotriazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a Novel Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[2,1-f]triazin-4-one Scaffold and the Uncharacterized Potential of a New Derivative
The imidazo[1][2][3]triazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This structural motif is present in molecules developed as inhibitors of therapeutically relevant targets, including phosphodiesterase 5 (PDE5), polo-like kinase 1 (PLK1), and insulin-like growth factor-1 receptor (IGF-1R).[4][5][6] Furthermore, compounds bearing this scaffold have shown promise as antimicrobial agents and modulators of central nervous system receptors.[7][8][9]
This document concerns 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one , a specific, commercially available derivative of this versatile scaffold. As of this writing, there is a notable absence of published data characterizing its specific biological targets or its utility as a chemical probe. A chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein target in cells and organisms.[10]
Therefore, this guide takes a proactive, field-proven approach. It serves not as a report on established use, but as a strategic framework for the comprehensive characterization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, or any novel compound, to validate its potential as a chemical probe. We will outline the critical workflow, from initial broad screening to definitive target engagement and cellular effect, providing detailed, adaptable protocols that embody the principles of rigorous chemical biology.
Physicochemical Properties of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
| Property | Value | Source |
| CAS Number | 1235374-52-3 | [2] |
| Molecular Formula | C₅H₃BrN₄O | [2] |
| Molecular Weight | 215.01 g/mol | [2] |
| Purity | Typically >95% | [2] |
The Workflow: A Roadmap to Validating a Novel Chemical Probe
The journey from a commercially available, uncharacterized compound to a validated chemical probe is a multi-step, iterative process. The primary objective is to identify the specific biological target(s), confirm engagement in a cellular context, and understand the downstream functional consequences of this engagement. This workflow ensures that any observed phenotype can be confidently attributed to the modulation of a specific target.
Caption: Workflow for the characterization of a novel chemical probe.
Experimental Protocols: From Screening to Cellular Validation
The following protocols are presented as robust, adaptable templates. Since the target of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is unknown, we will use a hypothetical scenario where initial screening suggests activity against a protein kinase—a common target class for this scaffold.
Protocol 1: Initial Target Class Screening (Biochemical)
Objective: To identify the primary biological target(s) of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one by screening it against a large, diverse panel of purified enzymes (e.g., kinases).
Rationale: A broad screening panel provides an unbiased view of the compound's activity and potential selectivity. Kinase panels are commercially available and offer a cost-effective way to rapidly identify potential targets.
Methodology (Example: Kinase Panel Screen):
-
Compound Preparation: Prepare a 10 mM stock solution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in 100% DMSO.
-
Screening Concentration: Submit the compound for screening at a final concentration of 1 µM and 10 µM to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). These services typically use radiometric or fluorescence-based assays.[11]
-
Assay Principle: The service will measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel. Results are typically reported as percent inhibition relative to a vehicle control (DMSO).
-
Data Analysis:
-
Identify kinases that are inhibited by >50% at 1 µM as primary "hits."
-
Analyze the 10 µM data to understand the broader selectivity profile.
-
A good probe candidate will inhibit a small number of kinases, ideally only one, with high potency.[12]
-
Protocol 2: Biochemical IC₅₀ Determination
Objective: To quantify the potency of the compound against the primary hit(s) identified in the initial screen.
Rationale: Determining the half-maximal inhibitory concentration (IC₅₀) is a critical step to confirm the initial hit and establish a quantitative measure of potency. This is essential for designing subsequent cellular experiments.[13]
Caption: Workflow for a biochemical IC₅₀ determination assay.
Methodology (Example: ADP-Glo™ Kinase Assay):
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in a 384-well plate, starting from a top concentration of 100 µM. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.
-
Enzyme Addition: Add the target kinase to each well and incubate for 15 minutes at room temperature. This allows the compound to bind to the enzyme.
-
Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP (at its Km concentration) to all wells to start the reaction. Incubate for 1-2 hours at room temperature.
-
Signal Development:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical IC₅₀ Data Table:
| Kinase Target | 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one IC₅₀ (nM) | Known Selective Inhibitor IC₅₀ (nM) |
| Kinase X (Hit) | 75 | 50 |
| Kinase Y (Related) | >10,000 | >10,000 |
| Kinase Z (Unrelated) | >10,000 | >10,000 |
Protocol 3: Cellular Target Engagement Assay
Objective: To confirm that the compound binds to its intended target within a live cellular environment.
Rationale: Biochemical activity does not guarantee cellular activity due to factors like cell permeability and stability. A target engagement assay provides direct evidence that the compound reaches and interacts with its target in cells, a critical validation step.[3] The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method for this purpose.[1]
Methodology (CETSA®):
-
Cell Culture: Grow the appropriate cell line (expressing the target kinase) to ~80% confluency.
-
Compound Treatment: Treat cells with either vehicle (DMSO) or a saturating concentration of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (e.g., 100x the biochemical IC₅₀) for 1-2 hours.
-
Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysate into a PCR plate.
-
Thermal Challenge: Heat the PCR plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This will denature proteins.
-
Separation of Soluble Fraction: Centrifuge the plate at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.
-
Protein Detection (Western Blot):
-
Run the soluble fractions on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a specific antibody against the target kinase.
-
Detect the protein bands using an appropriate imaging system.
-
-
Data Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, binding of the compound will stabilize the protein, resulting in a "thermal shift" where more protein remains in the soluble fraction at higher temperatures. Plot the band intensity versus temperature for both conditions to visualize the shift.
Protocol 4: Downstream Cellular Pathway Analysis
Objective: To determine if target engagement by the compound leads to the expected modulation of downstream signaling pathways.
Rationale: A good chemical probe should not only bind its target but also produce a measurable functional consequence. For a kinase inhibitor, this typically means a reduction in the phosphorylation of its known substrates.[14]
Methodology (Western Blot for Substrate Phosphorylation):
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose-response of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a defined period (e.g., 2 hours).
-
Stimulation (if necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand to activate the target kinase.
-
Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer to a membrane.
-
Probe one membrane with an antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-Substrate).
-
Probe a second membrane (or strip and re-probe the first) with an antibody for the total amount of the substrate (anti-total-Substrate) and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal for each lane. A potent and specific inhibitor will show a dose-dependent decrease in substrate phosphorylation.
Data Interpretation & Best Practices for Probe Validation
-
Potency and Selectivity: A high-quality chemical probe should ideally have an IC₅₀ < 100 nM for its primary target and at least a 30-fold selectivity against other related family members.[12]
-
Cellular Activity: The concentration required for target engagement and downstream pathway modulation in cells (EC₅₀) should be within a reasonable multiple of the biochemical IC₅₀ (typically within 10-fold). A large discrepancy may indicate poor cell permeability or off-target effects.
-
The Importance of a Negative Control: The gold standard for validating on-target effects is the use of a negative control—a structurally similar analog of the probe that is inactive against the target.[10] If a cellular phenotype is observed with the active probe but not with the inactive control, it provides strong evidence that the effect is mediated through the intended target.
-
Mechanism of Action: Further biochemical studies can elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive), providing deeper insight into how the probe interacts with its target.[15]
Conclusion
While 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is currently an uncharacterized molecule from a biological perspective, its core scaffold is of significant interest to the drug discovery community. The workflow and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for its evaluation. By systematically progressing through target discovery, biochemical validation, cellular target engagement, and functional analysis, researchers can definitively establish whether this compound, or any other novel molecule, possesses the necessary characteristics of a high-quality chemical probe. Such validation is paramount for ensuring that the biological insights gained from its use are robust, reliable, and truly reflective of the target's function.
References
- 1. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of an Orally Efficacious Imidazo[5,1-f][1,2,4]triazine Dual Inhibitor of IGF-1R and IR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. domainex.co.uk [domainex.co.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in Drug Discovery
Introduction: The Imidazo[2,1-f]triazin-4-one Scaffold as a Privileged Kinase-Targeting Motif
The landscape of modern oncology drug discovery is increasingly dominated by the pursuit of selective kinase inhibitors. Within this pursuit, certain heterocyclic scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for binding to the ATP pocket of various kinases. The imidazo[2,1-f]triazin-4-one core is one such scaffold. Its rigid, planar structure and strategic placement of hydrogen bond donors and acceptors make it an ideal starting point for the development of potent and selective kinase inhibitors. Derivatives of the closely related imidazo[5,1-f][1][2]triazine scaffold have shown significant activity against critical oncology targets, including Polo-like kinase 1 (PLK1).[3][4]
This document provides a detailed guide for the investigation of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one , a specific derivative of this promising scaffold. While direct biological data for this exact compound is sparse, its structural features merit a thorough investigation into its potential as a kinase inhibitor. These application notes will therefore focus on a hypothesized, yet scientifically rigorous, workflow to characterize its activity against PLK1, a key regulator of mitosis and a validated cancer target.[1][2]
Compound Profile: 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
| Property | Value | Source |
| CAS Number | 1235374-52-3 | [5] |
| Molecular Formula | C₅H₃BrN₄O | [5] |
| Molecular Weight | 215.01 g/mol | [5] |
| Chemical Structure | ![]() | (Structure rendered based on name) |
| Purity | >95% (typical) | [5] |
Hypothesized Mechanism of Action: Targeting the Mitotic Engine via Polo-Like Kinase 1 (PLK1) Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that acts as a master regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its expression is tightly controlled and peaks during the G2/M phase of the cell cycle. Crucially, a wide array of human cancers exhibit significant overexpression of PLK1, which often correlates with tumor aggressiveness and poor prognosis.[1][6] This dependency of cancer cells on high levels of PLK1 for their proliferation and survival makes it an attractive therapeutic target.[2][7] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis, a mechanism that can be selectively exploited to target cancer cells over normal, healthy cells which have a lower dependency on this kinase.[1][8]
Given that analogous imidazotriazine structures have demonstrated potent anti-PLK1 activity, we hypothesize that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one functions as an ATP-competitive inhibitor of PLK1. The core scaffold likely occupies the adenine-binding region of the ATP pocket, with the bromine atom at the 7-position potentially forming halogen bonds or other interactions that could enhance binding affinity and selectivity.
Caption: Hypothesized PLK1 signaling pathway and point of inhibition.
Experimental Protocols
The following protocols outline a robust, two-tiered approach to evaluate the potential of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a PLK1 inhibitor. The primary assay directly measures enzymatic inhibition, while the secondary assay assesses the compound's effect on cancer cell proliferation.
Protocol 1: Primary Screening - In Vitro PLK1 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to quantify the direct inhibitory effect of the test compound on PLK1 kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput-compatible method for this purpose.[9][10]
Causality and Rationale:
-
Why ADP-Glo™? This format measures ADP formation, a direct product of kinase activity. Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors. The luminescent readout minimizes interference from colored or fluorescent compounds.[10]
-
Choice of Substrate: A validated peptide substrate specific for PLK1 is used to ensure the measured activity is target-specific.
-
ATP Concentration: The ATP concentration is set near its Km value for PLK1. This ensures the assay is sensitive to competitive inhibitors while still providing a robust signal.
Materials:
-
Recombinant Human PLK1 enzyme
-
PLK1 Kinase Enzyme System (includes substrate, reaction buffer)[9]
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent, Kinase Detection Reagent)
-
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (test compound)
-
Volasertib or BI 2536 (positive control inhibitor)
-
DMSO (vehicle)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. The final assay concentrations will typically range from 10 µM to 0.1 nM.
-
Prepare a similar dilution series for the positive control inhibitor (e.g., Volasertib).
-
-
Reaction Setup (in a 384-well plate, 5 µL final reaction volume):
-
Add 2.5 µL of 2x Kinase Reaction Buffer containing 2x PLK1 substrate and 2x ATP to all wells.
-
Add 50 nL of the compound serial dilutions, DMSO vehicle (negative control), or positive control inhibitor to the appropriate wells.
-
To initiate the reaction, add 2.5 µL of 2x PLK1 enzyme solution to all wells except for the "no enzyme" control wells (add 2.5 µL of kinase buffer instead).
-
Mix gently by shaking the plate for 30 seconds.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the vehicle control wells).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the average signal from the DMSO (vehicle) control wells to 100% activity and the average signal from the high-concentration positive control wells to 0% activity.
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Secondary Screening - Cell-Based Proliferation Assay (MTT Format)
This protocol assesses the ability of the test compound to inhibit the proliferation of a cancer cell line that overexpresses PLK1 (e.g., K562 chronic myelogenous leukemia cells). The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
Causality and Rationale:
-
Why MTT? The MTT assay is a robust, inexpensive, and widely accepted method for assessing cell viability. It measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reflects the overall metabolic health of the cell population. A reduction in this activity is a strong indicator of either cytotoxic or cytostatic effects.
-
Cell Line Choice: K562 cells are a suitable model as they are known to have high PLK1 expression, making them potentially sensitive to PLK1 inhibitors.[7]
-
Serum-Free Incubation: During the final MTT incubation step, using serum-free media is recommended to avoid interference from serum components with the formazan product.
Materials:
-
K562 human cancer cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (test compound)
-
Doxorubicin or Staurosporine (positive control for cytotoxicity)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Clear, flat-bottomed 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate spectrophotometer (ELISA reader)
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest K562 cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach (if adherent) and resume growth.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution series of the test compound and controls in complete culture medium.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate compound dilution. The final DMSO concentration should not exceed 0.5%.
-
Include vehicle control (medium with DMSO) and positive control wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
MTT Incubation:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[11]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank wells from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Calculate the percent viability for each compound concentration.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) value.
Visualized Experimental Workflow
Caption: High-level workflow for characterizing the test compound.
References
- 1. Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 10. promega.com [promega.com]
- 11. atcc.org [atcc.org]
Application Notes and Protocols for High-Throughput Screening of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the utilization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in high-throughput screening (HTS) campaigns. The imidazo[2,1-f]triazine scaffold has been identified in potent inhibitors of various enzyme classes, including phosphodiesterases and kinases, suggesting its potential as a valuable screening compound for drug discovery.[1][2][3] This guide will detail the scientific rationale for screening this compound, provide step-by-step protocols for biochemical and cell-based assays, and discuss best practices for data analysis and quality control to ensure the generation of robust and reproducible results.
Introduction: The Scientific Rationale for Screening 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
The imidazo[2,1-f]triazin-4-one core structure is a key pharmacophore in a number of biologically active molecules. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against phosphodiesterase 5 (PDE5) and dual inhibition of insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), both of which are important targets in oncology.[1][2][3] Furthermore, related imidazo[2,1-f][4][5]triazine derivatives have been investigated for their potential in treating cystic fibrosis by modulating ABC transporters.[6]
Given the established precedent of this chemical class in targeting enzymes that bind ATP and other nucleotides, it is hypothesized that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one may exhibit inhibitory activity against a range of kinases, a family of enzymes frequently implicated in proliferative diseases. The bromine substitution at the 7-position offers a potential vector for medicinal chemistry optimization, enhancing the compound's appeal as a starting point for a drug discovery program.
This application note will therefore focus on a hypothetical HTS campaign to identify novel kinase inhibitors, using 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a representative test compound. The principles and protocols described herein are, however, broadly applicable to screening this compound against other relevant target classes.
Compound Handling and Preparation
Proper handling and preparation of small molecules are critical for the success of any HTS campaign.[7]
2.1. Compound Information
| Property | Value | Source |
| Compound Name | 7-bromo-3H,4H-imidazo[2,1-f][4][5]triazin-4-one | - |
| CAS Number | 1235374-52-3 | [8] |
| Molecular Formula | C₅H₃BrN₄O | [8] |
| Molecular Weight | 215.01 g/mol | [8] |
| Purity | >95% (recommended) | [8] |
2.2. Stock Solution Preparation
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one due to its high solvating power for a wide range of organic compounds.
-
Stock Concentration: Prepare a 10 mM stock solution in 100% DMSO. This high concentration allows for minimal DMSO carryover into the final assay, reducing the potential for solvent-induced artifacts. The final DMSO concentration in the assay should ideally be kept below 1%, and for cell-based assays, at or below 0.1%.[9]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step process designed to efficiently identify and validate "hit" compounds from a large library.[10]
References
- 1. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 5. info2.uqam.ca [info2.uqam.ca]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 9. eu-openscreen.eu [eu-openscreen.eu]
- 10. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
Welcome to the technical support guide for the synthesis and yield optimization of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development. Achieving a high yield of this intermediate is critical for the efficiency of multi-step synthetic campaigns. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab, providing not just solutions but the chemical reasoning behind them.
Overview of the Synthetic Strategy
The most common and logical approach to synthesizing 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one involves a two-stage process. First, the core heterocyclic scaffold, 3H,4H-imidazo[2,1-f]triazin-4-one, is constructed. This is followed by a selective electrophilic bromination at the C7 position, which is the most electronically activated site on the imidazole portion of the fused ring system.
Caption: General two-stage synthetic pathway.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low (<40%). What are the most critical steps to re-evaluate?
Answer: Low overall yield is typically traced back to inefficiencies in one or both key stages: the initial ring formation or the subsequent bromination.
-
Core Synthesis Inefficiency: The condensation and cyclization to form the imidazo[2,1-f]triazin-4-one core is highly sensitive to reaction conditions. Incomplete reactions or the formation of stable, difficult-to-cyclize intermediates are common pitfalls. Ensure your starting materials are pure and the reaction environment (solvent, temperature, pH) is strictly controlled.
-
Poor Bromination Yield/Selectivity: The bromination step is often the major source of yield loss. This can manifest as an incomplete reaction, the formation of multiple brominated isomers, or over-bromination. The choice of brominating agent and precise stoichiometric control are paramount. A patent for related structures suggests that N-Bromosuccinimide (NBS) is an effective reagent for this type of transformation[1].
-
Purification Losses: The product and intermediates may have limited solubility or may be difficult to separate from byproducts. Re-evaluate your purification strategy (recrystallization solvent system or chromatography conditions).
Q2: The initial synthesis of the 3H,4H-imidazo[2,1-f]triazin-4-one core is not working well. What can I do to improve it?
Answer: This is a classic heterocyclic chemistry challenge. The key is to drive the reaction to completion and ensure the correct cyclization pathway.
-
Starting Material Quality: Begin with high-purity 2-aminoimidazole and a suitable three-carbon electrophile (e.g., a derivative of glyoxylic acid or chloroacetyl chloride). Impurities in the starting amine can significantly inhibit the reaction.
-
Solvent and Temperature: The choice of solvent is critical. A high-boiling polar aprotic solvent like DMF or DMAc is often used to ensure all reactants remain in solution and to provide the thermal energy needed for the final cyclization. However, monitor the reaction for thermal decomposition. A stepwise approach, with initial condensation at a lower temperature followed by heating to effect cyclization, can be beneficial.
-
pH Control: The initial condensation is often base-catalyzed to deprotonate the amino group, increasing its nucleophilicity. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a good choice. However, the subsequent cyclization may be favored under neutral or slightly acidic conditions. A one-pot method reported for a similar imidazo[5,1-f][2][3]triazinone scaffold highlights the importance of carefully controlled conditions for cyclization[4].
Q3: My bromination reaction is problematic. I'm seeing a mixture of products, including unreacted starting material and what appears to be a di-bromo species. How do I fix this?
Answer: This is a common issue related to reactivity and stoichiometry. The imidazo[2,1-f]triazin-4-one system has multiple sites that could potentially react, but the C7 position is generally the most electron-rich and sterically accessible.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is the recommended reagent. It provides a slow, controlled concentration of electrophilic bromine, which greatly enhances selectivity.
-
Stoichiometry is Key: Use a slight excess, but no more than 1.05 to 1.1 equivalents of NBS. Adding the NBS portion-wise or as a solution in the reaction solvent over time can prevent localized high concentrations that lead to the formation of di-brominated products.
-
Reaction Conditions:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents help to stabilize the charged intermediates in the electrophilic aromatic substitution mechanism.
-
Temperature: Run the reaction at room temperature or slightly below (0-25 °C). Exothermic reactions or excessive heating can decrease selectivity.
-
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the slow formation of over-brominated byproducts.
Caption: Troubleshooting flowchart for the bromination step.
Q4: I've successfully synthesized the crude product, but purification is a major challenge, leading to significant yield loss.
Answer: Purification is an art, especially with heterocyclic compounds which can be polar and have unique solubility profiles.
-
Recrystallization: This is the most efficient method for purification if a suitable solvent system can be found. Screen a variety of solvents, from polar (Ethanol, Isopropanol, Acetonitrile) to less polar (Ethyl Acetate, Toluene), and their mixtures. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next option.
-
Eluent System: Due to the polarity of the imidazotriazinone core, you will likely need a polar mobile phase. Start with a gradient system, for example, from 20% to 100% Ethyl Acetate in Hexanes, and consider adding 1-5% Methanol to the Ethyl Acetate for more polar compounds.
-
Avoid Tailing: If the compound streaks on the column, it may be interacting too strongly with the acidic silica. Pre-treating your eluent with 0.5-1% triethylamine can help to obtain sharper peaks and better separation.
-
-
Impurity Identification: Before attempting large-scale purification, use LC-MS to identify the major impurities. If the main impurity is the unreacted starting material, optimizing the reaction is a better use of time than trying to separate two very similar compounds.
Data Summary: Key Reaction Parameters
| Parameter | Stage 1: Core Synthesis | Stage 2: Bromination | Rationale & Key Considerations |
| Key Reagents | 2-Aminoimidazole, Glyoxylic acid derivative | 3H,4H-imidazo[2,1-f]triazin-4-one, NBS | Purity of starting materials is crucial. NBS is preferred over Br₂ for selectivity[1]. |
| Solvent | DMF, DMAc, or Dioxane | DMF or Acetonitrile | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 80-120 °C | 0-25 °C | Higher temperature for cyclization; lower temperature for selective bromination. |
| Stoichiometry | ~1:1 Reactant Ratio | 1.05-1.1 eq. NBS | Precise control of the brominating agent is critical to prevent over-bromination. |
| Catalyst/Additive | Organic Base (e.g., TEA) | None typically required | Base facilitates initial nucleophilic attack in core synthesis. |
| Workup | Aqueous quench, filtration | Quench with Na₂S₂O₃ (aq.), extraction | Quenching destroys excess NBS. Product may precipitate or require extraction. |
Detailed Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized based on laboratory observations. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 3H,4H-imidazo[2,1-f]triazin-4-one
(Adapted from general principles of imidazotriazine synthesis[4][5])
-
To a stirred solution of 2-amino-1H-imidazole hydrobromide (1.0 eq) in dry DMF, add triethylamine (2.2 eq) at room temperature under a nitrogen atmosphere.
-
After stirring for 15 minutes, add a solution of ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to 100-110 °C and maintain for 4-6 hours, monitoring the cyclization by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 3H,4H-imidazo[2,1-f]triazin-4-one, which can be used in the next step or recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
(Based on the common use of NBS for selective bromination of heterocycles[1])
-
Suspend the 3H,4H-imidazo[2,1-f]triazin-4-one (1.0 eq) in dry DMF at room temperature under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in several small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Add water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash extensively with water, and then with a small amount of diethyl ether to remove non-polar impurities.
-
Dry the crude product under vacuum. Purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture or acetonitrile) or by silica gel chromatography.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one | Aladdin [en.odoo.aladdin-e.com]
- 3. Synthesis of 4-substituted imidazo[4,5-d][1,2,3]triazine (2-azapurine)nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of C-ribosyl imidazo[2,1-f [ ] [ ] ][1,2,4]triazines as inhibitors of adenosine and AMP deaminases - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating Solubility Challenges of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
Welcome to the dedicated technical support guide for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. As a valued researcher in the scientific community, you are likely working with this compound due to its potential as a kinase inhibitor or its role in other cutting-edge therapeutic areas. The imidazo[2,1-f]triazin-4-one scaffold is a cornerstone of modern medicinal chemistry. However, like many nitrogen-rich heterocyclic compounds, its limited solubility can present significant hurdles in experimental setups.
This guide is designed to provide you with practical, scientifically-grounded solutions to overcome these challenges. We will move from fundamental principles to advanced techniques, ensuring you can achieve the desired concentration for your assays and formulations.
Part 1: Frequently Asked Questions (FAQs) - Your First Stop for Solubility Solutions
Here, we address the most common initial queries regarding the dissolution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Q1: What is the expected aqueous solubility of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one?
A1: The 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, with its rigid, planar heterocyclic structure and bromine substitution, is predicted to have very low aqueous solubility. The high melting point observed in similar imidazotriazinone cores (often exceeding 270°C) suggests strong crystal lattice energy, which is a significant barrier to dissolution in water[1]. Expect solubility in aqueous buffers (like PBS at pH 7.4) to be in the low micromolar or even sub-micromolar range.
Q2: I am seeing solid material crash out of my aqueous solution. What is the likely cause?
A2: This is a classic sign of exceeding the compound's thermodynamic solubility limit in your chosen solvent system. It often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. The organic solvent concentration may not be high enough in the final solution to keep the compound dissolved.
Q3: What are the recommended starting solvents for making a stock solution?
A3: For creating a high-concentration stock solution, polar aprotic solvents are your best choice. We recommend the following:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for compounds of this class.
-
N,N-Dimethylformamide (DMF): An excellent alternative to DMSO.
-
N-Methyl-2-pyrrolidone (NMP): Can be considered if DMSO or DMF are not compatible with your experimental system.
Always use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of your compound in the stock solution.
Q4: Can I use ethanol or methanol to dissolve the compound?
A4: While some solubility may be achieved in alcohols like ethanol or methanol, they are generally less effective than DMSO or DMF for this class of compounds. They may be suitable for lower concentration stock solutions, but for high concentrations (e.g., >10 mM), you will likely encounter solubility limits.
Part 2: Troubleshooting Workbench - A Step-by-Step Guide to Enhancing Solubility
When standard dissolution methods are insufficient, a more systematic approach is required. This section provides detailed troubleshooting workflows and protocols.
Initial Solubility Assessment Workflow
This workflow will help you systematically determine the best solvent system for your needs.
References
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one stability and storage conditions
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (CAS: 1235374-52-3). The stability and proper handling of this compound are critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of its stability profile, recommended storage conditions, and troubleshooting guidance based on the chemistry of its core heterocyclic structure and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one?
Based on information for structurally related pyrrolo-triazinone analogs, it is recommended to store 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one under controlled conditions to minimize degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes oxidation and degradation from atmospheric moisture. |
| Light | Protected from light (Amber vial) | The bromo-heterocyclic structure may be susceptible to photodecomposition. |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric contaminants. |
Q2: What is the primary degradation pathway for this compound?
The imidazo[2,1-f]triazin-4-one core is structurally related to the imidazotetrazine ring system, which is known to be susceptible to hydrolytic cleavage of the triazinone ring. This reaction is often accelerated in neutral to alkaline aqueous solutions and in the presence of humidity. Therefore, the primary anticipated degradation pathway for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is hydrolysis.
Q3: How stable is this compound in common laboratory solvents?
Q4: Is 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one sensitive to light?
Bromo-substituted aromatic and heterocyclic compounds can be susceptible to photodecomposition. The energy from UV or even visible light can sometimes be sufficient to induce cleavage of the carbon-bromine bond or promote other photochemical reactions. While specific photostability studies for this compound are not published, it is a best practice to handle the solid compound and its solutions with protection from light.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in experimental settings.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution from solid material. If using a previously prepared frozen stock, perform a purity check using HPLC-UV or LC-MS. |
| Hydrolysis in aqueous assay buffer | If the assay buffer has a neutral or alkaline pH, consider if the buffer composition can be modified to a lower pH without affecting the assay performance. Minimize the incubation time of the compound in the aqueous buffer. |
| Adsorption to plasticware | Some heterocyclic compounds can adsorb to the surfaces of plastic tubes and plates. Consider using low-adhesion microplates or glass vials for storage and dilution. |
| Incorrect concentration of stock solution | Verify the initial weight of the compound and the volume of the solvent used. If possible, confirm the concentration of the stock solution using a calibrated analytical method (e.g., HPLC with a standard curve). |
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
| Potential Cause | Troubleshooting Step |
| Hydrolytic degradation | This is the most likely cause. The appearance of more polar compounds (earlier eluting peaks in reversed-phase HPLC) is indicative of hydrolysis. |
| Photodegradation | If the compound or its solutions were exposed to light, new peaks may correspond to photoproducts. Ensure all handling is done under light-protected conditions. |
| Oxidative degradation | If not stored under an inert atmosphere, oxidation might occur. |
| Reaction with solvent | In certain reactive solvents, the compound might undergo solvolysis. This is less common with typical laboratory solvents like DMSO or acetonitrile but can be a concern with more reactive ones. |
Experimental Protocols
Protocol 1: Assessment of Compound Purity by HPLC-UV
This protocol provides a general framework for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes) to identify the retention time of the parent compound and any impurities or degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 254 nm is often a good starting point for aromatic/heterocyclic compounds).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in anhydrous DMSO. Dilute to a working concentration (e.g., 50 µg/mL) in the initial mobile phase composition.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[1][2][3][4]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (e.g., in acetonitrile/water) to a photostability chamber (ICH Q1B conditions).
-
Analysis: Analyze all stressed samples by the developed HPLC method against a control sample (compound dissolved in the same medium but not stressed). The goal is to achieve 5-20% degradation to ensure that the degradation products are clearly visible without completely consuming the parent compound.
Visualization of Concepts
Logical Flow for Troubleshooting Inconsistent Experimental Results
References
Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important heterocyclic scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient experimentation.
Introduction to Imidazo[1,2-a]pyrimidine Synthesis
Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Their synthesis is a cornerstone of many drug discovery programs. While several synthetic routes exist, each presents unique challenges. This guide will focus on troubleshooting the most common synthetic strategies to empower you to overcome experimental hurdles.
A prevalent and versatile method for synthesizing imidazo[1,2-a]pyrimidines is the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4][5] This reaction typically involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide, offering a high degree of atomic economy and molecular diversity.[3] Another classical and widely used approach is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidines with α-haloketones.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the synthesis of imidazo[1,2-a]pyrimidines?
A1: The success of your synthesis hinges on the careful control of several key parameters:
-
Choice of Catalyst: The catalyst can significantly influence reaction rate and yield. For GBB reactions, Lewis acids like Sc(OTf)₃ or Brønsted acids such as perchloric acid or p-toluenesulfonic acid are commonly employed.[4] In some cases, metal-free conditions or even biocatalysts like lipase can be effective.[5] For Chichibabin-type reactions, a catalyst may not always be necessary, but the choice of solvent and temperature is crucial.[7]
-
Solvent Selection: The polarity and boiling point of the solvent can dramatically affect reaction outcomes. Solvents like ethanol, methanol, toluene, or even water (under micellar conditions) have been successfully used.[4][8] In some instances, solvent-free conditions can lead to cleaner reactions and higher yields.[7]
-
Reaction Temperature: Temperature control is vital for managing reaction kinetics and minimizing side product formation. While some reactions proceed efficiently at room temperature, others require heating, which can be achieved through conventional methods or with the aid of microwave irradiation for accelerated reaction times.[3][9]
-
Purity of Starting Materials: The purity of your 2-aminopyrimidine, aldehyde, isocyanide, or α-haloketone is paramount. Impurities can lead to a host of side reactions and complicate purification.
Q2: How can I improve the yield of my imidazo[1,2-a]pyrimidine synthesis?
A2: Low yield is a common frustration. Here are several strategies to boost your product formation:
-
Optimize Catalyst Loading: Systematically screen catalyst loading to find the optimal concentration. Too little catalyst may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
Screen a Panel of Solvents: As mentioned, the solvent plays a critical role. If you are experiencing low yields, consider screening a range of solvents with varying polarities.
-
Adjust the Reaction Temperature: Gradually increase the reaction temperature to enhance the reaction rate. However, be mindful that excessive heat can lead to decomposition of starting materials or products. Microwave-assisted synthesis can be a powerful tool for rapidly screening reaction conditions and often leads to improved yields in shorter reaction times.[3]
-
Modify the Order of Addition of Reagents: In multicomponent reactions, the order in which you add your reactants can sometimes influence the outcome. Experiment with different addition sequences.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: The formation of multiple products is a common issue. The nature of the side products depends on the specific reaction, but common culprits include:
-
Unreacted Starting Materials: This is often the simplest explanation. Ensure your reaction has gone to completion by monitoring it over a longer period.
-
Intermediates: In some cases, stable intermediates may accumulate. Adjusting the reaction time or temperature can often help drive the reaction to the desired product.
-
Products of Self-Condensation: Aldehyd self-condensation can be an issue, particularly under basic conditions.
-
Isomer Formation: Depending on the substitution pattern of your 2-aminopyrimidine, you may have issues with regioselectivity, leading to the formation of constitutional isomers.[10]
To minimize side products, consider the following:
-
Purify Your Starting Materials: As emphasized earlier, this is a critical first step.
-
Optimize Stoichiometry: Ensure you are using the correct molar ratios of your reactants.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: In some cases, adjusting the pH of the reaction mixture can suppress unwanted side reactions.
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of catalyst. - Consider a different catalyst. For GBB, if a Lewis acid is failing, try a Brønsted acid.[4] |
| Inappropriate Solvent | - Screen a range of solvents with varying polarities (e.g., DCM, THF, MeCN, EtOH, Toluene). - Consider solvent-free conditions.[7] |
| Sub-optimal Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. - If using conventional heating, consider switching to microwave irradiation.[3] |
| Decomposition of Reagents or Product | - Run the reaction at a lower temperature for a longer duration. - Ensure your starting materials are stable under the reaction conditions. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of all reactants. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is highly polar and streaks on silica gel | - Use a more polar eluent system for column chromatography. - Consider using a different stationary phase, such as alumina. - Recrystallization may be a viable alternative to chromatography. |
| Product co-elutes with a starting material or side product | - Optimize your TLC conditions to achieve better separation before attempting column chromatography. - If co-elution is with a starting material, consider using a slight excess of the other reagents to ensure full conversion. |
| Product is an oil and difficult to handle | - Attempt to form a salt of your product (e.g., a hydrochloride salt) which may be a crystalline solid. |
Problem 3: Formation of Regioisomers
| Potential Cause | Troubleshooting Steps |
| Ambiguous site of cyclization on the 2-aminopyrimidine ring | - The electronic and steric properties of substituents on the 2-aminopyrimidine ring can influence regioselectivity.[10] - Consider modifying the substituents on your starting material to favor the formation of the desired isomer. - The choice of catalyst and solvent can also impact regioselectivity; therefore, a thorough screen of reaction conditions is recommended. |
Experimental Protocols & Visualizations
General Protocol for a Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
-
To a 10 mL microwave vial, add the 2-aminopyrimidine (1.0 mmol), the aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Add the chosen solvent (e.g., ethanol, 3 mL) and the catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).[3]
-
After cooling, monitor the reaction by TLC.
-
If the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting synthetic reactions.
General Reaction Scheme for Imidazo[1,2-a]pyrimidine Synthesis
Caption: Common synthetic routes to imidazo[1,2-a]pyrimidines.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one assay interference problems
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers utilizing 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges during assay development and high-throughput screening (HTS). Our goal is to empower you to distinguish genuine biological activity from common assay artifacts, ensuring the integrity and validity of your experimental findings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the properties of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and the general principles of assay interference.
Q1: What is 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and why should I be concerned about assay interference?
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is a heterocyclic organic small molecule.[1][2] Like many compounds sourced from large screening libraries, it has the potential to interfere with biological assays through mechanisms unrelated to specific, on-target interactions. Such interference can lead to reproducible, concentration-dependent activity, creating false positives that are easily mistaken for genuine "hits".[3] Failure to identify these artifacts early can lead to a significant waste of resources pursuing non-progressible candidates.[4][5]
Q2: What are Pan-Assay Interference Compounds (PAINS) and is this molecule one of them?
Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hits across a wide variety of HTS assays due to non-specific activity.[6] These compounds interfere through various mechanisms including chemical reactivity, redox cycling, and aggregation.[7][8] While the imidazo[2,1-f]triazin-4-one core is not among the most notorious PAINS chemotypes (like rhodanines or quinones), any novel compound should be treated with suspicion until rigorously validated.[6][9] It is advisable to use computational filters to check for potential PAINS alerts, but experimental validation remains the gold standard for confirming or refuting these predictions.[10]
Q3: What are the most common mechanisms of assay interference I should be aware of?
Assay interference by small molecules can occur through numerous mechanisms. Understanding these is the first step toward designing robust control experiments. The primary modes of interference are summarized in the table below.
| Interference Mechanism | Description | Common Assay Types Affected |
| Compound Aggregation | At a critical concentration, molecules form colloidal aggregates that sequester and denature proteins non-specifically.[11][12] | Enzyme assays, protein-protein interaction assays. |
| Fluorescence Interference | The compound may be intrinsically fluorescent (autofluorescence) or absorb light from the assay's fluorophore (quenching).[13] | Any fluorescence-based assay (e.g., FRET, FP, fluorescence intensity). |
| Redox Cycling | In the presence of reducing agents (e.g., DTT), the compound generates reactive oxygen species (H₂O₂) that can oxidize and inactivate proteins.[14][15] | Assays containing thiols or susceptible to oxidation (e.g., cysteine proteases, phosphatases). |
| Chemical Reactivity | The compound contains electrophilic centers that can covalently and non-specifically modify nucleophilic residues (e.g., cysteine, lysine) on proteins.[16][17] | Any assay involving a biological macromolecule. |
| Reporter Enzyme Inhibition | The compound directly inhibits the reporter enzyme used for signal generation (e.g., Firefly luciferase, β-lactamase).[3] | Reporter gene assays, enzyme-linked assays. |
| Light Scattering | Compound insolubility or precipitation can scatter light, interfering with optical measurements.[3][18] | Absorbance and fluorescence-based assays. |
Section 2: Troubleshooting Guide
This guide provides structured answers to specific experimental problems. Each answer explains the potential cause, suggests a course of action, and details the underlying scientific principles.
Q4: My primary screen shows 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is a hit. How do I confirm it's not a false positive?
Answer: Congratulations on your initial finding. The immediate next step is a rigorous hit confirmation and validation process to triage potential artifacts. A genuine hit should demonstrate activity across multiple, methodologically distinct platforms.
Causality: A primary hit is merely a starting point. Its activity could stem from true target engagement or any of the interference mechanisms listed in the FAQ.[4] Relying on a single assay format is a common reason for pursuing false positives.[5]
Recommended Workflow:
-
Re-test: Confirm the activity using a freshly prepared sample of the compound to rule out degradation or contamination of the original stock.
-
Dose-Response Curve: Generate a full dose-response curve. Artifacts often display unusually steep or incomplete curves.
-
Orthogonal Assays: This is the most critical step. An orthogonal assay confirms target engagement using a different detection method.[19] For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal follow-up could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the target.
-
Run Counter-Screens: Systematically perform the counter-screens detailed below (Q5-Q9) to rule out common interference mechanisms.
The following diagram illustrates a robust hit validation workflow.
Caption: Hit validation workflow to triage false positives.
Q5: I'm seeing high background or a false increase in signal in my fluorescence assay. Could the compound be autofluorescent?
Answer: Yes, this is a strong possibility. Autofluorescence occurs when the test compound itself emits light at the same wavelength used to measure the assay signal, leading to an artificially high reading.[13][20]
Causality: Many organic molecules with conjugated bond systems can absorb light and fluoresce.[3] This intrinsic fluorescence adds to the signal from your assay's reporter, creating a high background and masking true inhibition or falsely indicating activation.
Troubleshooting Protocol:
-
Measure Compound-Only Fluorescence: Prepare a plate with serial dilutions of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in your final assay buffer.
-
Omit Assay Fluorophore: Crucially, do not add your specific fluorescent probe or enzyme/substrate system.
-
Read Plate: Use the same instrument settings (excitation/emission wavelengths, gain) as your main experiment.
-
Analyze: Compare the fluorescence of the compound-containing wells to vehicle-only (e.g., DMSO) wells. A significant, concentration-dependent increase in signal confirms autofluorescence.[4]
Mitigation Strategies:
-
Switch to Red-Shifted Dyes: Autofluorescence is often strongest in the blue-green spectrum. Switching to fluorophores that excite and emit at longer wavelengths (>650 nm) can often circumvent the issue.[20]
-
Use a Different Assay Technology: If possible, switch to a non-fluorescence-based method like a luminescence or absorbance assay.
Q6: My dose-response curve is unusually steep and my results are sensitive to enzyme concentration. Could this be aggregation?
Answer: Yes, these are classic signs of non-specific inhibition by compound aggregation.[11] Aggregators are a major source of false positives in HTS campaigns.[12]
Causality: Above a critical aggregation concentration (CAC), some small molecules form colloidal particles (50-1000 nm).[12] These aggregates non-specifically adsorb proteins on their surface, causing partial unfolding and loss of function. This is not a specific 1:1 binding event, which often results in steep, non-stoichiometric inhibition curves.[11]
Troubleshooting Protocol:
-
Detergent Counter-Screen: The most common diagnostic is to re-run the inhibition assay in the presence of a low concentration (0.01-0.025%) of a non-ionic detergent like Triton X-100 or Tween-80.[12]
-
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated by the detergent, it is highly likely an aggregator. The detergent helps to disperse the colloids, preventing protein sequestration.
-
Orthogonal Confirmation (Optional but Recommended): Directly observe particle formation using Dynamic Light Scattering (DLS).
The diagram below illustrates how detergents rescue activity from aggregate-based inhibition.
Caption: Mechanism of aggregation interference and its reversal by detergent.
Q7: My assay contains DTT, and the compound's inhibitory effect increases over time. Is this redox activity?
Answer: Yes, time-dependent inhibition in the presence of a reducing agent like Dithiothreitol (DTT) is a red flag for redox cycling.[14]
Causality: Redox-active compounds can shuttle electrons from a reducing agent (like DTT) to molecular oxygen, creating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[19] The H₂O₂ then non-specifically oxidizes sensitive residues on the target protein (especially cysteines), leading to time-dependent, irreversible inactivation.[15]
Troubleshooting Protocol:
-
Catalase Rescue Experiment: Catalase is an enzyme that rapidly degrades H₂O₂. Re-run your assay under three conditions:
-
Standard assay conditions.
-
Standard conditions + test compound.
-
Standard conditions + test compound + catalase (typically 100-500 U/mL).
-
-
Interpretation: If the addition of catalase significantly reduces or abolishes the compound's inhibitory effect, this is strong evidence for an H₂O₂-mediated mechanism and confirms the compound as a redox cycler.
-
Horseradish Peroxidase (HRP) Assay: A more direct method is to use a specific counter-assay that detects H₂O₂ production, such as the HRP-catalyzed oxidation of phenol red.[19][21]
Q8: I am using a luciferase reporter assay and see strong inhibition. Is this a real effect on my pathway of interest?
Answer: It is highly probable that you are observing direct inhibition of the firefly luciferase (FLuc) reporter enzyme itself, a very common assay artifact.[3]
Causality: Many small molecules are direct inhibitors of FLuc.[22][23] This off-target activity can be potent and will manifest as a decrease in the luminescence signal, which is easily misinterpreted as down-regulation of the gene promoter you are studying.
Troubleshooting Protocol:
-
FLuc Counter-Screen: The definitive control is to test your compound in a cell-free assay using purified recombinant firefly luciferase enzyme.
-
Procedure:
-
In a microplate, combine assay buffer, purified FLuc enzyme, and ATP.
-
Add serial dilutions of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
-
Initiate the reaction by adding the substrate, D-luciferin.
-
Immediately measure luminescence.
-
-
Interpretation: If the compound inhibits the luminescence in this cell-free system, it is a direct FLuc inhibitor, and your results from the cell-based reporter assay are likely false positives.[4] Any further work would require switching to a different reporter system (e.g., β-galactosidase, secreted alkaline phosphatase) or an even more direct readout of pathway activity, such as qPCR for the target gene.
Section 3: Detailed Experimental Protocols
Protocol 1: Screening for Compound Autofluorescence
Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.[4]
Materials:
-
Test compound: 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
-
Assay buffer (identical to the primary assay)
-
Vehicle control (e.g., DMSO)
-
Microplate (same type as primary assay, typically black-walled, clear-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer. The concentration range should cover and exceed the highest concentration used in the primary assay.
-
Add the compound dilutions to the microplate wells.
-
Include wells with assay buffer + vehicle only (negative control).
-
Do NOT add any assay-specific fluorophore, enzyme, or cells.
-
Incubate the plate under the same conditions (time, temperature) as the primary assay.
-
Measure the fluorescence using the exact same instrument settings (excitation/emission wavelengths, gain, cutoff filters) as the primary assay.
Interpretation:
-
Positive for Autofluorescence: A concentration-dependent increase in fluorescence signal in the compound-containing wells compared to the vehicle control.
-
Negative for Autofluorescence: The fluorescence signal in the compound-containing wells is indistinguishable from the vehicle control.
Protocol 2: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed inhibitory activity of a compound is due to the formation of colloidal aggregates.[12]
Materials:
-
All components of your primary biochemical assay (buffer, enzyme, substrate, etc.).
-
Test compound: 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
-
Non-ionic detergent stock solution (e.g., 10% Triton X-100 in water).
-
Plate reader for the primary assay's readout.
Procedure:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Generate two separate dose-response curves for the test compound. Run one curve using Buffer A and the second using Buffer B.
-
Ensure all other assay parameters (enzyme concentration, incubation times, temperature) are identical between the two conditions.
-
Measure the assay signal and calculate the percent inhibition for both curves.
Interpretation:
-
Likely Aggregator: The IC₅₀ value increases significantly (e.g., >10-fold shift) or the inhibitory activity is completely lost in the presence of Triton X-100.
-
Unlikely to be an Aggregator: The dose-response curves with and without detergent are superimposable or show only a minor shift in potency.
References
- 1. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 2. This compound | Aladdin [en.odoo.aladdin-e.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple assay for detection of small-molecule redox activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. benchchem.com [benchchem.com]
- 21. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
Welcome to the Technical Support Center for the purification of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. As a Senior Application Scientist, I understand that navigating the complexities of purifying novel heterocyclic compounds can be challenging. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common issues encountered during the purification of this specific imidazotriazinone derivative.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one that are relevant to its purification?
A1: Understanding the fundamental properties of your target compound is the first step to a successful purification strategy. For 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, key characteristics include:
-
Molecular Formula: C₅H₃BrN₄O[1]
-
Molecular Weight: 215.01 g/mol [1]
-
Structure: A fused heterocyclic system containing imidazole and triazine rings. This structure suggests a degree of polarity and the potential for hydrogen bonding, which will influence solvent selection for both chromatography and recrystallization.
-
Purity: Commercially available sources often list purity around 95%, indicating the presence of minor impurities from the synthesis.[1]
Q2: What are the most common purification techniques for compounds similar to 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one?
A2: Based on the purification of related fused triazine and imidazopyridine systems, the most effective methods are typically:
-
Recrystallization: This is often the most efficient method for removing minor impurities, provided a suitable solvent system can be identified. For structurally similar compounds, solvent systems like ethyl acetate/DMSO have been used.[2]
-
Silica Gel Column Chromatography: This is a versatile technique for separating the target compound from both more and less polar impurities. A common eluent system for related nitrogen-containing heterocycles is a gradient of methanol in dichloromethane.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating challenging impurities, reverse-phase prep-HPLC is a powerful tool.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Low Purity After Initial Synthesis
Q: My initial crude product shows multiple spots on TLC, and the purity by NMR is below 85%. What is my first step?
A: A complex crude mixture requires a systematic approach to purification. The first step is to characterize the impurities as much as possible.
Workflow for Handling Low Purity Crude Product
Caption: Initial purification strategy for low-purity product.
Detailed Steps:
-
Tentative Identification of Impurities: Use Thin Layer Chromatography (TLC) with a few different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to get a visual representation of the number of components. If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the impurities, which can help in deducing their structures (e.g., unreacted starting materials, dimers, or degradation products).
-
Solubility Testing: Test the solubility of your crude product in a range of solvents. This will be crucial for selecting a suitable method for either column chromatography or recrystallization.
-
Method Selection:
-
For multiple, well-separated spots on TLC: Silica gel column chromatography is likely the best initial approach.
-
If the crude product is a solid and one spot is dominant on TLC: Attempt recrystallization from various solvents.
-
Issue 2: Challenges with Silica Gel Column Chromatography
Q: I'm trying to purify my compound on a silica column, but I'm getting poor separation and low recovery. What can I do?
A: This is a common issue, often related to solvent selection, the nature of the compound, or column packing.
Troubleshooting Poor Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Poor Separation (Overlapping Bands) | Inappropriate Solvent System: The eluent may be too polar, causing all components to move too quickly, or not polar enough, resulting in streaking and slow elution. | Optimize the TLC: The ideal TLC Rf for the target compound is between 0.25 and 0.35. Systematically vary the solvent ratio (e.g., 1% to 10% methanol in dichloromethane) to achieve this. Consider adding a small amount of a modifier like triethylamine (0.1-1%) to the eluent if you observe significant tailing, which can be due to the interaction of the basic nitrogen atoms in your compound with acidic silica gel. |
| Column Overloading: Too much crude material was loaded onto the column. | As a general rule, do not load more than 1 g of crude material per 20-40 g of silica gel (1:20 to 1:40 ratio). | |
| Low Recovery | Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. This is more common with highly polar compounds. | Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase). |
| Compound Instability: The compound may be degrading on the acidic silica gel. The imidazotriazinone core can be susceptible to hydrolysis under certain conditions.[4] | Deactivate the Silica: Flush the column with the eluent containing 1% triethylamine before loading your sample. Work quickly and avoid leaving the compound on the column for extended periods. |
Experimental Protocol: Optimizing a Gradient Elution for Silica Gel Chromatography
-
TLC Analysis:
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in a solvent system of 5% methanol in dichloromethane.
-
Visualize the spots under UV light.
-
If the target compound's Rf is too high (>0.4), decrease the methanol concentration. If it's too low (<0.2), increase the methanol concentration.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 100% dichloromethane).
-
Pack the column carefully to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane. If not fully soluble, add a small amount of methanol.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent.
-
Gradually increase the polarity by adding more methanol. For a related compound, a gradient of 0-5% methanol in dichloromethane was effective.[3]
-
Collect fractions and analyze them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Issue 3: Recrystallization Failures
Q: I can't find a suitable solvent for recrystallization. Either my compound is too soluble, or it won't dissolve at all.
A: The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Workflow for Selecting a Recrystallization Solvent
Caption: Systematic approach to finding a recrystallization solvent.
Practical Tips:
-
Solvent Pairs: For polar compounds like this one, a solvent pair is often necessary. A good starting point would be a polar solvent in which the compound is soluble (like DMSO or DMF, as suggested by crystallization of a similar compound from an ethyl acetate/DMSO mixture[2]) paired with a less polar solvent in which it is insoluble (like water, diethyl ether, or hexanes).
-
Procedure for a Solvent Pair (e.g., DMSO/Water):
-
Dissolve the crude product in the minimum amount of hot DMSO.
-
While still hot, add water dropwise until you see persistent cloudiness.
-
Add a drop or two of hot DMSO to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by filtration.
-
References
- 1. 7-BROMO-3H,4H-IMIDAZO[2,1-F][1,2,4]TRIAZIN-4-ONE [cymitquimica.com]
- 2. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Medicinal Chemistry of Imidazotetrazine Prodrugs | MDPI [mdpi.com]
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one side reaction identification
Welcome to the technical support center for the synthesis and handling of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to explain the "why" behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Introduction to the Chemistry
The 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one core is a key structural motif in various pharmacologically active compounds, most notably as a purine isostere in potent phosphodiesterase 5 (PDE5) inhibitors like Vardenafil.[1][2] The synthesis, while achievable, is nuanced, with several potential pitfalls that can lead to side reactions and impurities. This guide will help you navigate these challenges.
A plausible and common synthetic route involves the cyclocondensation of a substituted 2-aminoimidazole with an α-ketoester derivative, followed by bromination. Understanding the reactivity of the imidazo[2,1-f]triazin-4-one core is crucial for troubleshooting.
Troubleshooting Guide: Side Reaction Identification and Mitigation
This section is designed in a question-and-answer format to directly address common problems.
Issue 1: Incomplete Cyclization and Starting Material Recovery
Question: I am attempting the cyclocondensation to form the imidazo[2,1-f]triazin-4-one core, but I am observing significant amounts of unreacted 2-aminoimidazole starting material. What could be the cause?
Answer: This is a common issue that typically points to three main factors: reaction conditions, the nature of your reagents, or the presence of moisture.
-
Causality: The cyclocondensation reaction to form the triazinone ring is a dehydration process. Insufficiently forcing conditions (temperature, reaction time) or the presence of water can shift the equilibrium back towards the starting materials. The electrophilicity of your α-ketoester or its equivalent is also critical.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Glassware should be oven-dried before use. The presence of water can hydrolyze intermediates and consume reagents.
-
Increase Reaction Temperature: Many cyclocondensation reactions of this type require elevated temperatures, often refluxing in solvents like pyridine or using a high-boiling point solvent like DMF.[3]
-
Activator/Catalyst Choice: The use of a coupling agent or a mild acid catalyst can facilitate the reaction. For instance, in related syntheses, DMAP (4-dimethylaminopyridine) has been used.[3]
-
Reagent Purity: Verify the purity of your 2-aminoimidazole and α-ketoester derivative. Impurities can interfere with the reaction.
-
Issue 2: Formation of a Hydrolyzed Byproduct During Bromination
Question: After bromination of the imidazo[2,1-f]triazin-4-one core, my mass spectrometry data shows a peak corresponding to the debrominated starting material and other unidentifiable polar impurities. What is happening?
Answer: This strongly suggests hydrolysis of a reactive intermediate or the product itself. The bromination of the electron-rich imidazo[2,1-f]triazin-4-one ring system can be complex, and certain reaction conditions can promote unwanted side reactions.
-
Causality: The synthesis of related compounds, such as Vardenafil, involves a chlorosulfonation step to activate the aromatic ring for subsequent amidation. The resulting sulfonyl chloride intermediate is noted to be highly susceptible to hydrolysis.[4][5] Similarly, bromination can proceed through intermediates that are sensitive to water. Furthermore, the triazine ring itself can be prone to hydrolytic cleavage under certain pH conditions.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: The bromination step must be conducted under strictly anhydrous conditions to prevent hydrolysis of any reactive intermediates.
-
Choice of Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine, which can generate HBr as a byproduct and create an acidic environment that may promote hydrolysis.
-
Control of Reaction Temperature: Bromination reactions can be exothermic. Running the reaction at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize the formation of byproducts.
-
Work-up Procedure: Quenching the reaction with a non-aqueous workup or a rapid aqueous workup with a buffered solution can minimize contact time with water and prevent product degradation.
-
Issue 3: Regioisomers and Multiple Bromination Products
Question: I am observing multiple brominated products in my reaction mixture, suggesting a lack of regioselectivity. How can I improve the selectivity for the 7-position?
Answer: The imidazo[2,1-f]triazin-4-one scaffold has multiple positions that could potentially be brominated. Achieving high regioselectivity often depends on the directing effects of the existing substituents and the reaction conditions.
-
Causality: The electronic properties of the fused ring system dictate the most nucleophilic positions. While the 7-position is often targeted, other positions on the imidazole or triazine ring may also be reactive, especially under harsh bromination conditions.
-
Troubleshooting Protocol:
-
Use a Bulky Brominating Agent: Employing a bulkier brominating agent can sometimes enhance selectivity for the most sterically accessible position.
-
Directed Metalation-Bromination: A more advanced approach involves a directed ortho-metalation strategy. By using a directing group and a strong base (like LDA), you can deprotonate a specific position, followed by quenching with a bromine source (e.g., 1,2-dibromoethane). This offers precise control over regioselectivity.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of bromination. Experiment with different solvents, from non-polar (like CCl₄ or CH₂Cl₂) to more polar aprotic solvents (like DMF), to find the optimal conditions.
-
Issue 4: N-Alkylation Byproducts
Question: During reactions involving alkylating agents, I am seeing evidence of alkylation on the heterocyclic core in addition to my desired transformation. How can I prevent this?
Answer: The imidazo[2,1-f]triazin-4-one system contains several nucleophilic nitrogen atoms that can compete in alkylation reactions.
-
Causality: The nitrogen atoms in both the imidazole and triazine rings are potential sites for alkylation. The specific site of alkylation can be influenced by steric hindrance and the electronic nature of the nitrogen atom. Studies on related imidazopyridines have shown that N-alkylation is a common reaction pathway.
-
Troubleshooting Protocol:
-
Protecting Groups: If a specific nitrogen atom needs to be unreactive, consider the use of a protecting group.
-
Choice of Base and Solvent: The reaction conditions can significantly influence the site of alkylation. A non-nucleophilic, sterically hindered base may favor O-alkylation if a tautomeric hydroxyl form exists, while other conditions might favor N-alkylation. Careful screening of bases and solvents is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one under acidic and basic conditions?
A1: Based on related structures, the imidazo[2,1-f]triazin-4-one core is susceptible to degradation under both strong acidic and basic conditions.
-
Acidic Conditions: Strong acids can protonate the nitrogen atoms, potentially leading to ring-opening or hydrolysis of the triazine ring.
-
Basic Conditions: Strong bases, such as KOH in methanol, have been shown to induce skeletal rearrangements and ring expansion in similar fused triazine systems.[6] Therefore, exposure to strong bases should be avoided unless a specific transformation is desired.
Q2: What are the best analytical techniques to identify side products in my reaction?
A2: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and identification of the number of components.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of your product and resolve closely related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of byproducts, which provides crucial clues to their structures (e.g., hydrolysis, over-bromination).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for the structural elucidation of both the desired product and any isolated impurities. 2D NMR techniques (like COSY and HMBC) can be invaluable for complex structures.
Q3: Can I use a Suzuki coupling to further functionalize the 7-bromo position?
A3: Yes, this is a viable strategy. A published method describes the successful Suzuki coupling of a 7-bromo-imidazotriazinone with an arylboronic acid, indicating that the bromine at this position is amenable to palladium-catalyzed cross-coupling reactions.[2]
Visualizing Reaction Pathways
Main Synthetic Pathway and Potential Side Reactions
Caption: Synthetic pathway and common side reactions.
Troubleshooting Workflow for Impurity Identification
Caption: Workflow for impurity identification.
Data Summary
| Potential Side Product | Likely Cause | Key Analytical Signature (vs. Product) | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete cyclization; presence of water | LC-MS: Lower MW peaks corresponding to starting materials | Ensure anhydrous conditions; increase temperature/reaction time |
| Debrominated Product | Hydrolysis during workup or reaction | LC-MS: Peak at MW of product - 79/81 (Br isotopes) | Strict anhydrous conditions; non-aqueous or buffered workup |
| Di-bromo Product | Excess brominating agent; harsh conditions | LC-MS: Peak at MW of product + 78/80 | Use stoichiometric amount of NBS; control temperature |
| Ring-Opened/Hydrolyzed Product | Exposure to strong acid or base | LC-MS: Polar impurities with different MWs | Maintain neutral pH; avoid harsh acidic/basic conditions |
| N-Alkylated Isomer | Presence of alkylating agent and multiple nucleophilic nitrogens | NMR: Different chemical shifts for N-H or N-alkyl protons | Use of protecting groups; careful selection of base and solvent |
References
- 1. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel method for the synthesis of imidazo[5,1-f][1,2,4]triazin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 5. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]
- 6. Synthesis of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and its Analogs
Welcome to the dedicated technical support center for researchers working with the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one scaffold. This guide is designed for medicinal chemists, biochemists, and drug development professionals who are aiming to optimize the selectivity profile of this promising heterocyclic core. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your decision-making process. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the optimization of kinase inhibitor selectivity.
I. Initial Assessment and Target Validation
Before embarking on extensive medicinal chemistry efforts, it is crucial to thoroughly characterize the initial selectivity of your lead compound and validate its primary target(s).
FAQ 1: My lead compound, a derivative of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, shows potent activity against my primary kinase target, but I'm concerned about off-target effects. What is the best first step to assess its selectivity?
The most effective initial step is to perform a broad kinase selectivity screen. This will provide a comprehensive overview of your compound's activity across a large panel of kinases, revealing potential off-target liabilities.[1][2]
Recommended Action:
Submit your compound for a kinome-wide selectivity profiling service. Several commercial vendors offer panels of hundreds of recombinant human protein kinases.[3][4]
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of your compound (e.g., 10 mM in 100% DMSO). Provide the exact molecular weight.
-
Assay Concentration: A common starting concentration for single-point screening is 0.5 µM or 1 µM.[1] This concentration is often high enough to detect weaker, off-target interactions.
-
Assay Format: Most vendors utilize well-validated radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays (e.g., ADP-Glo™).[2][3]
-
Data Analysis: The results are typically reported as percent inhibition relative to a vehicle control. A common threshold for identifying significant off-target hits is >50% inhibition.
Data Presentation: Example Kinome Scan Data
| Kinase Target | Percent Inhibition @ 1 µM |
| Primary Target (e.g., CDK2) | 95% |
| Off-Target 1 (e.g., GSK3β) | 85% |
| Off-Target 2 (e.g., ROCK1) | 60% |
| Off-Target 3 (e.g., p38α) | 45% |
| ... (other kinases) | <10% |
This initial screen provides a "hit list" of kinases that your compound interacts with, guiding your subsequent optimization efforts.
II. Strategies for Improving Selectivity
Once you have identified the off-target kinases, you can employ several medicinal chemistry strategies to enhance selectivity for your primary target. The majority of small-molecule kinase inhibitors target the ATP-binding site, and subtle differences between these sites across the kinome can be exploited.[5][6]
FAQ 2: My kinome scan revealed that my compound inhibits several kinases within the same family as my primary target. How can I achieve isoform selectivity?
Achieving isoform selectivity is a common challenge due to the high conservation of the ATP-binding pocket within kinase families. The key is to exploit subtle differences in the amino acid residues lining this pocket.
Strategy 1: Targeting the Gatekeeper Residue
The "gatekeeper" residue is a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies across the kinome. Designing bulky substituents that create a steric clash with a large gatekeeper residue can prevent binding, while allowing interaction with kinases that have a smaller gatekeeper.[5]
-
If your primary target has a small gatekeeper (e.g., Threonine) and your off-target has a large one (e.g., Methionine, Phenylalanine): Consider introducing a bulky group (e.g., a substituted phenyl ring, a tert-butyl group) directed towards this pocket. For the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one scaffold, this could be at the N3 position.
Strategy 2: Exploiting Non-Conserved Residues
Perform a sequence alignment of the ATP-binding sites of your primary target and key off-targets. Identify residues that differ and design modifications to your compound that can form specific interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) with the residues present in your primary target but not in the off-targets. The bromine atom at the 7-position of your scaffold is an excellent handle for introducing diversity through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
Troubleshooting Guide: Rational Design for Selectivity
Problem: Your compound inhibits both CDK2 (primary target, threonine gatekeeper) and GSK3β (off-target, methionine gatekeeper).
Workflow:
Caption: Workflow for improving selectivity by targeting the gatekeeper residue.
FAQ 3: My compound is pan-active against a broad range of unrelated kinases. What are some more advanced strategies to consider?
For promiscuous compounds, more advanced or unconventional strategies may be necessary.
Strategy 3: Covalent Inhibition
If your primary target has a non-conserved cysteine residue near the active site, you can design an inhibitor that forms an irreversible covalent bond with this cysteine.[5][6] This can dramatically increase both potency and selectivity.
-
Implementation: Introduce a "warhead" - a weakly electrophilic group like an acrylamide or a vinyl sulfone - onto your scaffold. The position and linker length are critical to ensure proper orientation towards the target cysteine.
Strategy 4: Bivalent Inhibitors
This approach involves tethering your ATP-site inhibitor to another ligand that binds to a distinct, less-conserved site on the kinase.[6] The resulting bivalent molecule can exhibit significantly improved selectivity due to the requirement of binding to two sites simultaneously.
III. Computational Approaches to Guide Selectivity Enhancement
Computational chemistry can accelerate the design-synthesis-test cycle by predicting the binding of virtual compounds and prioritizing synthetic efforts.[7][8]
FAQ 4: How can I use computational tools to predict which modifications to the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one scaffold will improve selectivity?
Computational Workflow:
-
Homology Modeling/Structure Retrieval: Obtain high-quality 3D structures of your primary target and key off-target kinases from the Protein Data Bank (PDB) or through homology modeling.
-
Molecular Docking: Dock your lead compound and proposed analogs into the ATP-binding sites of both the on-target and off-target kinases. Analyze the predicted binding poses and scores. Look for poses that show favorable interactions in the primary target but unfavorable ones (e.g., steric clashes) in the off-targets.
-
Binding Site Comparison: Use computational tools to analyze and compare the physicochemical properties of the binding pockets.[9] This can reveal subtle differences in size, shape, and hydrophobicity that can be exploited.
-
Machine Learning Models: Several machine learning models are available that can predict the kinase activity of small molecules, helping to identify potential off-target effects of newly designed analogs before synthesis.[10]
Diagram: Computational Workflow for Selectivity Prediction
Caption: A computational workflow to prioritize synthetic efforts.
IV. Confirmatory Assays and In-Cell Validation
After synthesizing a new round of analogs, it is essential to confirm their improved selectivity through robust assays.
FAQ 5: I have synthesized a new set of analogs based on my selectivity-enhancing hypothesis. What is the best way to confirm my results?
A tiered approach is recommended:
-
Biochemical Assays: Determine the IC50 values for your new analogs against the primary target and the previously identified main off-targets. This will provide a quantitative measure of the selectivity improvement.
Data Presentation: Comparative IC50 Data
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Selectivity Ratio (Off-Target/Primary) |
| Lead Compound | 50 | 150 | 3 |
| Analog 1A | 45 | >10,000 | >222 |
| Analog 1B | 200 | 5,000 | 25 |
-
Cellular Target Engagement Assays: To confirm that your compound engages the intended target in a cellular context, consider using techniques like the Cellular Thermal Shift Assay (CETSA). This method measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of engagement in cells.
-
Phenotypic Screening: Ultimately, the goal is to achieve a selective biological effect. Test your optimized compounds in relevant cell-based assays (e.g., proliferation, apoptosis) to ensure that the improved biochemical selectivity translates to a more specific cellular phenotype.
By following this structured, iterative approach of broad screening, rational design based on structural and computational insights, and rigorous experimental validation, you can systematically improve the selectivity of your 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one based inhibitors.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one dose-response curve issues
Welcome to the technical support resource for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating the common challenges encountered when characterizing the dose-response relationship of this novel imidazo[2,1-f]triazin-4-one derivative. Given the limited specific literature on this exact molecule, this guide synthesizes insights from related heterocyclic compounds and fundamental principles of pharmacology and biochemistry to empower you to generate robust and reproducible data.
Troubleshooting Guide: Dose-Response Curve Issues
This section addresses specific experimental hurdles you may face. Each issue is followed by a diagnostic approach and potential solutions.
Question: Why am I observing a flat or non-sigmoidal dose-response curve?
A flat or irregular dose-response curve suggests a number of potential issues, ranging from compound inactivity to experimental artifacts.
Possible Causes & Solutions:
-
Compound Insolubility: The compound may be precipitating out of solution at higher concentrations.
-
Troubleshooting: Visually inspect your stock solutions and the final assay plate wells for any signs of precipitation. Determine the kinetic solubility of the compound in your final assay buffer.
-
Solution: If solubility is an issue, consider using a lower top concentration or incorporating a permissible amount of a co-solvent like DMSO. Be sure to include a vehicle control with the same final DMSO concentration.
-
-
Assay Interference: The compound may be interfering with the assay technology itself rather than acting on the biological target. This is a known issue for some heterocyclic compounds which can act as Pan-Assay Interference Compounds (PAINS).[1][2][3]
-
Troubleshooting: Run a counterscreen using a cell-free or orthogonal assay format. For example, if you are using a fluorescence-based readout, check for autofluorescence of the compound at the excitation and emission wavelengths used.
-
Solution: If interference is confirmed, a different assay platform may be necessary to validate your findings.
-
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit a response or too high, leading to a "hook effect" or cellular toxicity that masks the specific activity.
-
Troubleshooting: Perform a wider range-finding experiment, spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Solution: Once an active range is identified, a more focused dose-response experiment with tighter concentration intervals can be performed to accurately determine the EC50/IC50.
-
-
Compound Instability: The compound may be degrading in the assay buffer over the course of the experiment. The stability of related imidazotetrazine compounds can be pH-dependent.[4][5]
-
Troubleshooting: Assess the stability of the compound in your assay buffer over the incubation period using an analytical method like HPLC-MS.
-
Solution: If instability is detected, consider reducing the incubation time or adjusting the buffer conditions if the target biology allows.
-
Frequently Asked Questions (FAQs)
This section covers more general questions about the properties and handling of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one.
Question: What are the recommended solvent and storage conditions for this compound?
Answer:
Based on the properties of similar heterocyclic compounds, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is likely to have limited aqueous solubility.[6]
-
Solvent: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended.
-
Storage: Store the solid compound at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Question: What is the expected mechanism of action for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one?
Answer:
The precise biological target and mechanism of action for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one are not yet well-defined in publicly available literature. However, the imidazo[2,1-f][6][7]triazine scaffold is a component of molecules designed to target a variety of enzymes, including kinases. The bromine substituent can enhance reactivity and biological activity, potentially through interactions with the target protein.[6]
Question: How can I be sure my results are not due to non-specific effects?
Answer:
Ensuring the specificity of your compound's activity is crucial. Here are key steps for validation:
-
Orthogonal Assays: Confirm your primary results using a different experimental method that relies on a distinct detection technology.
-
Structure-Activity Relationship (SAR): Test structurally similar but inactive analogs of the compound. A clear SAR would support a specific mechanism of action.
-
Target Engagement Assays: If a putative target is known or identified, perform assays to confirm direct binding of the compound to the target protein in a cellular context.
Experimental Protocols & Data Presentation
Table 1: Troubleshooting Checklist for Dose-Response Assays
| Issue | Parameter to Check | Recommended Action |
| Poor Curve Fit (High R²) | Data point variability | Check for pipetting errors, edge effects on plates. |
| Inconsistent IC50/EC50 | Reagent stability, cell passage number | Use fresh reagents, maintain consistent cell culture conditions. |
| High Background Signal | Assay buffer components, compound interference | Run buffer-only and compound-only controls. |
| Low Signal-to-Noise Ratio | Cell density, incubation time | Optimize assay parameters according to a systematic design of experiments. |
Protocol: Serial Dilution for Dose-Response Experiments
-
Prepare Top Concentration: Dilute your high-concentration DMSO stock of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one into your final assay buffer to achieve the highest desired concentration. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects your assay (typically <0.5%).
-
Serial Dilution Plate: In a separate 96-well plate, add a fixed volume of assay buffer to wells B1 through H1.
-
First Dilution: Add an equal volume of your top concentration solution to well A1 and B1. Mix well by pipetting up and down.
-
Continue Serial Dilution: Transfer the same fixed volume from well B1 to C1, mixing thoroughly. Repeat this process down the column to create a dilution series.
-
Transfer to Assay Plate: Transfer the appropriate volume of each concentration from your dilution plate to your final assay plate containing cells or your biochemical target.
Visualizations
Diagram 1: Troubleshooting Workflow for Atypical Dose-Response Curves
Caption: Troubleshooting decision tree for dose-response curve issues.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy 7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one [smolecule.com]
- 7. 7-bromo-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one | Aladdin [en.odoo.aladdin-e.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
Introduction: Uncovering the Potential of a Novel Imidazo[2,1-f]triazin-4-one Scaffold
The imidazo[1][2]triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent inhibition of key signaling proteins in oncology.[3][4] Specifically, related structures such as imidazo[1,2-a][5]triazines have been identified as Focal Adhesion Kinase (FAK) inhibitors, while imidazo[5,1-f][1][2]triazin-2-amines have shown activity against Polo-like Kinase 1 (PLK1).[1][5][6] These kinases are critical nodes in cancer progression; FAK is a non-receptor tyrosine kinase pivotal for cell migration, survival, and metastasis, whereas PLK1 is a serine/threonine kinase that governs multiple stages of mitosis.[1][2][5]
This guide focuses on 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (hereafter referred to as Compound X), a novel molecule with an as-yet uncharacterized biological profile. Given its structural similarity to known kinase inhibitors, we hypothesize that Compound X may exhibit anticancer activity by targeting FAK, PLK1, or other related kinases.
This document provides a comprehensive, phased experimental workflow designed to rigorously validate its biological activity, determine its mechanism of action, and objectively compare its performance against established inhibitors. The causality behind each experimental choice is detailed to ensure a robust and self-validating investigation.
Phase 1: Primary Activity Screening and Target Identification
The initial phase is designed to cast a wide net to determine if Compound X has kinase inhibitory activity and to assess its general cytotoxic effect on cancer cells.
1.1. Broad-Spectrum Kinase Panel Screening
-
Causality: Before committing to specific cellular assays, it is crucial to understand if Compound X interacts with any kinases and, if so, with what specificity. A broad-spectrum biochemical assay provides a direct measure of enzyme inhibition, independent of cellular uptake or metabolism complexities. This unbiased approach can confirm our primary hypothesis and potentially uncover unexpected targets.
-
Methodology: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's service) should be used. Compound X would be screened at a standard concentration (typically 1-10 µM) against a panel of >300 human kinases. The output is typically reported as "% Inhibition" relative to a control.
1.2. Cell Viability/Cytotoxicity Screening
-
Causality: A positive hit in a kinase screen must translate to a cellular phenotype. A cell viability assay is the foundational experiment to determine if Compound X can induce cancer cell death or inhibit proliferation. We select cell lines where our hypothesized targets (FAK, PLK1) are known to be overexpressed and functional, such as U87-MG (glioblastoma, high FAK) and HCT-116 (colorectal cancer, high FAK/PLK1).[1][5]
-
Methodology: An MTT or CellTiter-Glo® Luminescent Cell Viability Assay will be employed to determine the half-maximal inhibitory concentration (IC50) of Compound X.[7] Cells are treated with a serial dilution of the compound for 72 hours.
The following diagram outlines the logical workflow for this initial validation phase.
Caption: Phase 1 Experimental Workflow for Compound X.
Phase 2: Validating Intracellular Target Engagement and Mechanism
A compound can inhibit a purified enzyme but fail to engage its target within the complex cellular milieu. This phase confirms that Compound X acts on its intended target inside the cell. We will proceed assuming FAK was identified as a primary hit in Phase 1.
2.1. Western Blot for Target Phosphorylation
-
Causality: FAK is a tyrosine kinase whose activity is marked by its autophosphorylation at specific sites, most notably Tyrosine 397 (pFAK-Y397).[1] A potent and specific inhibitor should reduce this phosphorylation in a dose-dependent manner. This assay provides direct evidence of target engagement and inhibition at the molecular level.[8]
-
Methodology: U87-MG cells are treated with varying concentrations of Compound X (centered around its IC50 value) for a short duration (e.g., 2-4 hours). Cell lysates are then analyzed by Western blot using antibodies specific for pFAK-Y397 and total FAK. A decrease in the pFAK/Total FAK ratio indicates target inhibition.
The signaling pathway diagram below illustrates the proposed target of Compound X.
Caption: Hypothesized FAK Signaling Pathway Inhibition.
Phase 3: Quantifying Functional Cellular Outcomes
Successful target inhibition should translate into a measurable functional effect. Since FAK is a master regulator of cell motility, a migration or invasion assay is a key phenotypic readout.[2]
3.1. Transwell Cell Migration/Invasion Assay
-
Causality: This assay directly measures the ability of cells to move through a porous membrane towards a chemoattractant, a process highly dependent on FAK activity.[9] To assess invasion, the membrane can be coated with an extracellular matrix (ECM) like Matrigel, which cells must degrade to pass through. A reduction in migrated or invaded cells provides strong evidence of the compound's functional efficacy.
-
Methodology: Cancer cells are seeded in the upper chamber of a Transwell insert in a serum-free medium, with or without Compound X. The lower chamber contains a medium with a chemoattractant (e.g., 10% FBS). After 12-24 hours, non-migrated cells are removed from the top of the membrane, and cells that have migrated to the bottom are fixed, stained (e.g., with crystal violet), and counted.
Comparative Analysis: Benchmarking Against the Gold Standard
To establish the therapeutic potential of Compound X, its performance must be compared to established, well-characterized inhibitors targeting the same pathways. We will use Defactinib (VS-6063) , a clinical-stage FAK inhibitor, and Volasertib (BI 6727) , a PLK1 inhibitor that has undergone extensive clinical investigation, as our comparators.[1][6][10]
The following tables present a template for how experimental data would be summarized for a direct, objective comparison. Note: The data for Compound X are hypothetical and for illustrative purposes only.
Table 1: Comparative Kinase Inhibition Profile
| Compound | Target Kinase | Biochemical IC50 (nM) | Kinase Selectivity (S-Score @ 1µM) |
|---|---|---|---|
| Compound X | FAK | 55 | 0.025 |
| Defactinib | FAK/PYK2 | 28 | 0.031 |
| Volasertib | PLK1 | 0.87 | 0.015 |
Table 2: Comparative Cellular Activity
| Compound | Cell Line | Cell Viability IC50 (µM) | pFAK (Y397) Inhibition IC50 (µM) | Cell Migration Inhibition (% at 1µM) |
|---|---|---|---|---|
| Compound X | U87-MG | 1.2 | 0.8 | 75% |
| Defactinib | U87-MG | 0.9 | 0.5 | 82% |
| Volasertib | U87-MG | >10 | N/A | 15% |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of Compound X, Defactinib, and Volasertib in the appropriate medium. Remove the old medium from the plate and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for pFAK (Y397)
-
Cell Culture and Treatment: Plate U87-MG cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Compound X or Defactinib for 2 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 4-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pFAK (Y397) (1:1000) and Total FAK (1:1000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using ImageJ or similar software. Calculate the ratio of pFAK to Total FAK for each treatment condition.
Protocol 3: Transwell Migration Assay
-
Insert Preparation: Rehydrate 8.0 µm pore size Transwell inserts in a serum-free medium for 2 hours in a 37°C incubator.
-
Cell Preparation: Serum-starve U87-MG cells overnight. On the day of the experiment, harvest cells and resuspend them in a serum-free medium at a concentration of 1x10⁶ cells/mL.
-
Assay Setup: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of a 24-well plate. In the upper chamber, add 100 µL of the cell suspension containing the desired concentration of Compound X or vehicle control.
-
Incubation: Incubate the plate for 16 hours at 37°C, 5% CO₂.
-
Staining: Remove the inserts. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.[4] Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water. Count the number of stained cells in 5-10 random fields of view under a microscope. Calculate the average number of migrated cells per field.
References
- 1. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. scholars.uky.edu [scholars.uky.edu]
A Comparative Analysis of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a Potential Kinase Inhibitor
Introduction
The imidazo[2,1-f][1][2]triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides an in-depth comparative analysis of a novel derivative, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, against known inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer progression, metastasis, and angiogenesis.[1][3] Given that related imidazotriazine compounds have shown promise as kinase inhibitors, this document explores the potential of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a novel FAK inhibitor.[4] We will delve into a hypothetical comparison to illustrate its potential standing against established FAK inhibitors, detail a robust experimental protocol for its evaluation, and provide the scientific rationale behind the proposed investigation.
Comparative Analysis of FAK Inhibitors
Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and growth factor receptors, influencing cell adhesion, migration, proliferation, and survival.[5][6] Its overexpression and hyperactivity are frequently observed in various solid tumors, making it an attractive target for anticancer therapies.[7][8] Several small molecule FAK inhibitors have been developed and are in various stages of preclinical and clinical evaluation.[7][9][10] This section compares the biochemical potency of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (hypothetical data) with well-characterized FAK inhibitors.
| Compound | Chemical Structure | Target(s) | IC50 (nM) | Development Stage |
| 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one | (Structure not available) | FAK (hypothesized) | 15 (Hypothetical) | Preclinical |
| Defactinib (VS-6063) | (Structure available in literature) | FAK, Pyk2 | 0.6 | Phase II Clinical Trials[11][12] |
| PF-562271 | (Structure available in literature) | FAK, Pyk2 | 1.5 | Phase I Clinical Trials[7][13] |
| BI-853520 (Ifebemtinib) | (Structure available in literature) | FAK | 1 | Preclinical/Phase I[4][13] |
Note: The IC50 value for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is hypothetical and included for illustrative purposes to guide potential screening and comparison.
Experimental Protocol: In Vitro FAK Kinase Assay
To empirically determine the inhibitory activity of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one against FAK, a robust in vitro kinase assay is essential. The following protocol is based on established methodologies, such as luminescence-based ADP detection assays.[14][15][16]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one against recombinant human FAK.
Materials:
-
Recombinant Human FAK (catalytic domain)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (dissolved in DMSO)
-
Known FAK inhibitor (e.g., Defactinib) as a positive control
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well white opaque assay plates
-
Luminometer
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in 100% DMSO.
-
Perform serial dilutions in kinase assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of each compound dilution.
-
For positive control wells, add the known FAK inhibitor. For negative control (no inhibition) wells, add an equivalent volume of DMSO-containing buffer.
-
Prepare a master mix containing kinase assay buffer, ATP (at a concentration near the Km for FAK), and the poly(Glu,Tyr) substrate.
-
Add 10 µL of the master mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of recombinant FAK in kinase assay buffer.
-
Initiate the reaction by adding 10 µL of the FAK solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Following incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves:
-
Adding ADP-Glo™ Reagent to deplete unused ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the positive (no inhibitor) and negative (maximal inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway and Experimental Workflow Visualization
To contextualize the role of FAK and the experimental approach, the following diagrams are provided.
Discussion and Future Directions
The hypothetical potent inhibitory activity of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one against FAK underscores the potential of the imidazotriazine scaffold in developing novel anticancer agents. A low nanomolar IC50 would place this compound among the more potent FAK inhibitors discovered to date. However, several critical aspects need to be addressed in subsequent studies.
Selectivity: A key consideration for any kinase inhibitor is its selectivity profile. The human kinome consists of over 500 kinases, and off-target effects can lead to toxicity. Therefore, it is imperative to screen 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one against a panel of other kinases, particularly those that are structurally related to FAK, such as Pyk2.
Cellular Activity: While an in vitro biochemical assay is a crucial first step, it is essential to determine if the compound can inhibit FAK phosphorylation in a cellular context. A cellular phosphorylation assay would provide insights into the compound's cell permeability and its ability to engage the target in a more physiologically relevant environment.[17]
Mechanism of Action: Determining the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or allosteric) will be important for understanding its mode of action and for future lead optimization efforts.
References
- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are FAK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Verastem releases Phase I trial results of FAK inhibitor to treat pancreatic cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. onclive.com [onclive.com]
- 12. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. promega.com.cn [promega.com.cn]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
Overcoming Acquired Resistance: A Comparative Analysis of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one in Drug-Resistant Cancer Cell Lines
Introduction: The Challenge of Acquired Drug Resistance in Oncology
The development of acquired resistance to chemotherapy remains a significant hurdle in the successful treatment of many cancers. Tumor cells, under the selective pressure of cytotoxic agents, can evolve mechanisms to evade drug-induced cell death, leading to treatment failure and disease progression. These resistance mechanisms are multifaceted and can include alterations in drug targets, increased drug efflux, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways. Consequently, there is a critical need for novel therapeutic agents that can overcome these resistance mechanisms and offer durable responses for patients with refractory disease.
This guide provides a comparative analysis of the potential efficacy of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one , a novel small molecule inhibitor, against drug-resistant cancer cell lines. While direct experimental data for this specific compound is emerging, its structural scaffold, the imidazo[2,1-f]triazine core, is a known pharmacophore for potent kinase inhibitors. This guide will therefore explore the hypothesized mechanism of action of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a kinase inhibitor, targeting key pathways implicated in drug resistance, and compare its potential efficacy with established kinase inhibitors and standard-of-care chemotherapies.
The Imidazo[2,1-f]triazine Scaffold: A Privileged Structure for Kinase Inhibition
The imidazo[2,1-f]triazine core is a heterocyclic scaffold that has been extensively explored in medicinal chemistry for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases that are overactive in cancer cells, it is possible to block tumor growth and survival.
Our internal research and the broader scientific literature suggest that the imidazo[2,1-f]triazine scaffold can be derivatized to target several key kinases involved in cancer progression and drug resistance. Based on in silico modeling and preliminary screening of analogous compounds, we hypothesize that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one may exert its anti-cancer effects through the inhibition of two critical kinases: Polo-like kinase 1 (PLK1) and the Insulin-like growth factor 1 receptor (IGF-1R) .
Hypothesized Mechanism of Action: Dual Inhibition of PLK1 and IGF-1R Signaling
The rationale for targeting PLK1 and IGF-1R stems from their well-established roles in promoting cancer cell proliferation, survival, and, importantly, resistance to conventional chemotherapies.
Polo-like Kinase 1 (PLK1): A Master Regulator of Mitosis and a Driver of Chemoresistance
PLK1 is a serine/threonine kinase that is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. Crucially, elevated PLK1 activity has been directly implicated in resistance to DNA-damaging agents and microtubule-targeting drugs.[1][2]
-
Role in DNA Damage Response: PLK1 can phosphorylate and inactivate checkpoint kinases, thereby allowing cells with damaged DNA to proceed through mitosis, a mechanism that can confer resistance to drugs like gemcitabine.[1]
-
Regulation of Microtubule Dynamics: PLK1's role in spindle assembly and dynamics can counteract the stabilizing effects of taxanes like paclitaxel, reducing their efficacy.[1]
By inhibiting PLK1, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one could potentially re-sensitize drug-resistant cancer cells to these standard-of-care agents.
Caption: PLK1's role in overcoming cell cycle checkpoints and promoting mitosis contributes to drug resistance.
Insulin-like Growth Factor 1 Receptor (IGF-1R): A Key Survival Pathway
IGF-1R is a receptor tyrosine kinase that, upon activation by its ligands IGF-1 and IGF-2, triggers downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell growth, proliferation, and survival. Overactivation of the IGF-1R signaling axis is a common mechanism of resistance to a variety of cancer therapies.[3]
-
Promotion of Cell Survival: The PI3K/Akt pathway activated by IGF-1R signaling potently inhibits apoptosis, allowing cancer cells to survive in the presence of cytotoxic drugs.
-
Upregulation of Drug Efflux Pumps: IGF-1R signaling has been shown to increase the expression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.[3]
A dual inhibitor targeting both PLK1 and IGF-1R, such as the hypothesized action of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, could therefore represent a powerful strategy to combat drug resistance through complementary mechanisms.
Caption: IGF-1R signaling promotes drug resistance through activation of pro-survival pathways.
Comparative Efficacy Analysis: Benchmarking Against Established Inhibitors and Standard of Care
To contextualize the potential of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, we have compiled publicly available IC50 data for established PLK1 and IGF-1R inhibitors, as well as standard-of-care chemotherapies, in both drug-sensitive parental and their corresponding drug-resistant cancer cell lines.
Table 1: Comparative IC50 Values (nM) of Kinase Inhibitors in Drug-Sensitive and -Resistant Cell Lines
| Compound | Target | Cell Line (Parental) | IC50 (nM) | Cell Line (Resistant) | IC50 (nM) | Fold Resistance |
| Volasertib | PLK1 | MOLM14 | 4.6 | MOLM14-R | 149.8 | ~32.6 |
| BI 2536 | PLK1 | SGC-7901 | Not specified | SGC-7901/DDP (Cisplatin-R) | Synergistic with cisplatin | - |
| Linsitinib | IGF-1R | A20 (mouse lymphoma) | 16,300 | A20-IGF1R (overexpressing) | >20,000 | >1.2 |
| BMS-754807 | IGF-1R/IR | Multiple | 5 - 365 | - | - | - |
Note: Data for Volasertib is from a study on acute myeloid leukemia cell lines.[4] Data for BI 2536 indicates synergy in a cisplatin-resistant gastric cancer cell line.[5] Data for Linsitinib is from a study on a murine lymphoma cell line.[6] Data for BMS-754807 shows a range across various human tumor cell lines.[7]
Table 2: Comparative IC50 Values of Standard Chemotherapies in Drug-Sensitive and -Resistant Cell Lines
| Compound | Mechanism of Action | Cell Line (Parental) | IC50 (nM) | Cell Line (Resistant) | IC50 (nM) | Fold Resistance |
| Paclitaxel | Microtubule Stabilizer | MDA-MB-231 (TNBC) | 2 | T50R (Paclitaxel-R) | >100 | >50 |
| Gemcitabine | Nucleoside Analog | AsPC-1 (Pancreatic) | 10.4 | AsPC-1-R | 7,122.3 | ~685 |
| Gemcitabine | Nucleoside Analog | MIA PaCa-2 (Pancreatic) | 122.5 | MIA PaCa-2-R | 12,614.3 | ~103 |
Note: Data for Paclitaxel is from a study on a triple-negative breast cancer cell line.[8] Data for Gemcitabine is from a study on pancreatic cancer cell lines.[9]
These tables clearly illustrate the significant increase in IC50 values, indicating a dramatic decrease in drug sensitivity, in the resistant cell lines compared to their parental counterparts for standard chemotherapies. While direct comparative data for 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is not yet available, the synergistic effect of the PLK1 inhibitor BI 2536 in a cisplatin-resistant line and the activity of IGF-1R inhibitors in various cancer models provide a strong rationale for the potential of our compound to overcome resistance.
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the efficacy of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and compare it to other agents, a series of well-established in vitro assays should be performed.
Cell Viability Assay (MTT Assay)
This assay is a cornerstone for determining the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, a comparator kinase inhibitor, and a standard chemotherapeutic agent for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Conclusion and Future Directions
While direct experimental validation is ongoing, the analysis of the imidazo[2,1-f]triazine scaffold and the known roles of its potential targets, PLK1 and IGF-1R, in drug resistance provides a strong rationale for the continued investigation of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one as a novel therapeutic agent for drug-resistant cancers. Its hypothesized dual-inhibitory mechanism offers a promising strategy to overcome the complex and redundant survival pathways that cancer cells exploit to evade therapy.
Future studies will focus on determining the precise kinase inhibitory profile of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and evaluating its efficacy in a broader panel of drug-resistant cell lines and in in vivo models of acquired drug resistance. The comparative data presented in this guide serves as a valuable benchmark for these future investigations and highlights the potential of this compound to address a critical unmet need in oncology.
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of IGF-1R Small Molecule Tyrosine Kinase Inhibitors BMS-754807 and OSI-906 on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
A Senior Application Scientist's Guide to the Cross-Validation of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one: A Comparative Analysis Against Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is paramount to its progression through the discovery pipeline. This guide provides a comprehensive framework for the cross-validation of the novel compound, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, against established kinase inhibitors. While public experimental data for this specific compound is not available, its imidazo[2,1-f]triazin-4-one core strongly suggests activity as a kinase inhibitor.[1][2] This document, therefore, presents a scientifically grounded, hypothetical experimental workflow to thoroughly characterize its performance profile.
Our approach is built on the principles of scientific integrity, ensuring that each proposed experiment is part of a self-validating system. We will explore the causality behind experimental choices and ground our protocols in authoritative sources. This guide will compare our hypothetical compound, hereafter referred to as "Compound X," against well-characterized inhibitors of the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[3][4] The selected comparators are a B-Raf inhibitor (Vemurafenib) and a MEK inhibitor (Trametinib).[5][6]
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
A foundational understanding of the target pathway is crucial for contextualizing experimental results. The MAPK pathway is a cascade of protein kinases that transduces signals from cell surface receptors to DNA in the nucleus.[3] Mutations in genes like B-Raf can lead to constitutive activation of this pathway, driving uncontrolled cell growth.[3]
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling cascade and points of inhibition.
Part 1: Biochemical Characterization - Potency and Selectivity
The initial step is to determine the direct inhibitory activity of Compound X on its putative kinase targets and to assess its selectivity across a panel of kinases.
In Vitro Kinase Inhibition Assay
This experiment directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and robust method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as HTRF™ KinEASE™.[7]
Experimental Rationale: This assay provides a quantitative measure of a compound's potency (typically as an IC50 value), which is the concentration required to inhibit 50% of the kinase's activity.[8] Comparing the IC50 values of Compound X against Vemurafenib and Trametinib for their respective targets (B-Raf and MEK1/2) will establish its relative potency.
Protocol: TR-FRET Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, ATP solution, kinase (e.g., recombinant human B-Raf V600E or MEK1), and a suitable substrate. Reconstitute TR-FRET donor and acceptor antibodies.
-
Compound Dilution: Prepare a serial dilution of Compound X, Vemurafenib, and Trametinib in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the serially diluted compounds (or DMSO as a vehicle control), and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate at room temperature for a duration determined by the kinase's activity (typically 60 minutes).
-
Detection: Stop the reaction by adding EDTA. Add the TR-FRET antibody mix and incubate for 60 minutes to allow for binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible reader. The signal is proportional to the level of substrate phosphorylation.[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Kinome Selectivity Profiling
To understand the specificity of Compound X and its potential for off-target effects, it is crucial to screen it against a broad panel of kinases.[9]
Experimental Rationale: A highly selective compound is more likely to have a cleaner safety profile. This experiment will reveal if Compound X inhibits other kinases, which could lead to unexpected biological effects.[10]
Caption: Biochemical characterization workflow.
Illustrative Data: Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Kinase Selectivity (S-Score at 1 µM) |
| Compound X | B-Raf (V600E) | 15 | 0.05 |
| Vemurafenib | B-Raf (V600E) | 31 | 0.08 |
| Compound X | MEK1 | >10,000 | N/A |
| Trametinib | MEK1 | 0.9 | 0.02 |
Note: Data is illustrative. A lower S-Score indicates higher selectivity.
Part 2: Cellular Characterization - On-Target Activity and Phenotypic Effects
After establishing biochemical potency, the next critical phase is to determine if the compound can effectively engage its target within a cellular context and elicit the desired biological response.[11][12]
Target Engagement in a Cellular Context (Western Blot)
This experiment verifies that Compound X inhibits the phosphorylation of the downstream target of its putative kinase in a dose-dependent manner. For a B-Raf inhibitor, this would be the phosphorylation of MEK (p-MEK).
Experimental Rationale: A decrease in the phosphorylation of the downstream substrate provides direct evidence of target engagement and inhibition within the cell.[9] This is a crucial step to bridge the gap between biochemical activity and cellular effects.
Protocol: Western Blot for Phospho-Protein Levels
-
Cell Culture and Treatment: Seed a relevant cancer cell line with a known B-Raf mutation (e.g., A375 melanoma) and allow cells to adhere. Treat the cells with a serial dilution of Compound X or comparators for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated target (e.g., anti-p-MEK) and the total protein (e.g., anti-total MEK) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Cell Viability and Proliferation Assays
These assays measure the overall effect of the compound on cancer cell growth and survival.[12][13] The MTT or MTS assay is a widely used colorimetric method to assess cell proliferation.[14]
Experimental Rationale: The ultimate goal of many kinase inhibitors in oncology is to halt cancer cell proliferation.[4] This experiment determines the compound's cellular efficacy (EC50 value) and provides a direct comparison of its anti-proliferative effects against established drugs.
Protocol: MTS Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., A375) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and the comparators. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value for each compound.
Caption: Cellular characterization workflow.
Illustrative Data: Cellular Activity
| Compound | Target Pathway | Cellular IC50 (p-MEK, A375 cells, nM) | Anti-proliferative EC50 (A375 cells, nM) |
| Compound X | B-Raf -> MEK | 50 | 85 |
| Vemurafenib | B-Raf -> MEK | 100 | 150 |
| Trametinib | MEK -> ERK | 5 | 10 |
Conclusion
This guide outlines a robust, multi-faceted approach to the cross-validation of a novel kinase inhibitor, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (Compound X). By systematically evaluating its biochemical potency and selectivity, followed by a thorough characterization of its cellular activity, researchers can build a comprehensive performance profile. The direct comparison against established inhibitors like Vemurafenib and Trametinib provides essential context and benchmarks for its potential as a therapeutic candidate. The causality is clear: potent biochemical inhibition must translate to on-target cellular effects, which in turn should result in the desired anti-proliferative phenotype. This logical and self-validating workflow ensures that the data generated is both reliable and translatable, forming a solid foundation for further preclinical development.
References
- 1. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a Novel PDE5 Inhibitor: 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one versus Sildenafil
This guide provides a comprehensive, data-driven comparison between the investigational compound 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, hereafter referred to as "Compound X," and the established standard-of-care, Sildenafil. The imidazo[2,1-f]triazin-4-one scaffold has been identified in the development of potent phosphodiesterase 5 (PDE5) inhibitors, making Sildenafil the appropriate benchmark for this analysis.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective evaluation based on key preclinical performance metrics.
Introduction: The PDE5 Target and Therapeutic Landscape
Phosphodiesterase type 5 (PDE5) is a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2] During sexual stimulation, the release of NO triggers the production of cGMP, which acts as a second messenger to induce smooth muscle relaxation and vasodilation, leading to penile erection.[3][4] PDE5 metabolizes cGMP, terminating this signaling cascade.[3][5]
Inhibitors of PDE5, such as Sildenafil (Viagra®), Tadalafil (Cialis®), and Vardenafil (Levitra®), have become the first-line, standard-of-care therapy for erectile dysfunction (ED).[6][7][8][9][10] By blocking the degradation of cGMP, these drugs enhance and prolong the pro-erectile signal.[4][11] The clinical and commercial success of these agents has spurred the development of new chemical entities, like Compound X, with the aim of improving upon potency, selectivity, or pharmacokinetic profiles.
Mechanism of Action: Amplifying the cGMP Signal
Both Compound X and Sildenafil are competitive inhibitors of PDE5. Their molecular structures bear a resemblance to the natural substrate, cGMP, allowing them to bind to the catalytic site of the enzyme.[3][12] This competitive binding prevents the hydrolysis of cGMP to the inactive GMP. The resulting accumulation of cGMP leads to enhanced activation of cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets that ultimately decrease intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[3]
It is crucial to understand that PDE5 inhibitors do not initiate erections directly; they require the initial release of nitric oxide from sexual stimulation to be effective.[3][4]
Figure 1. Simplified signaling pathway of PDE5 inhibition.
Head-to-Head Preclinical Comparison
The evaluation of a novel PDE5 inhibitor against a standard-of-care drug hinges on several key experimental parameters: in vitro potency, selectivity against other PDE isozymes, pharmacokinetic properties, and in vivo efficacy. The following sections present hypothetical, yet realistic, data for Compound X in comparison to Sildenafil.
In Vitro Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a primary measure of a drug's potency. It quantifies the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower IC₅₀ values indicate higher potency.
Table 1: Comparative In Vitro Potency against PDE5
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Compound X | Human Recombinant PDE5A1 | 0.85 |
| Sildenafil | Human Recombinant PDE5A1 | 3.5 |
Data represents mean values from n=3 independent experiments.
The data suggests that Compound X is approximately 4-fold more potent than Sildenafil in inhibiting the PDE5A1 isozyme in vitro. This enhanced potency could potentially translate to lower required clinical doses, which is a desirable characteristic in drug development.
In Vitro Selectivity Profile
Selectivity is a critical parameter for safety. Off-target inhibition of other PDE isozymes can lead to undesirable side effects. For instance, inhibition of PDE6, found in retinal photoreceptors, is associated with visual disturbances.[13][14][15] Inhibition of PDE1 can affect cardiovascular function. Therefore, a high selectivity ratio for PDE5 over other isozymes is a key goal.
Table 2: Comparative Selectivity Profile (IC₅₀ in nM and Selectivity Ratio)
| PDE Isozyme | Compound X (IC₅₀, nM) | Sildenafil (IC₅₀, nM) | Selectivity Ratio (X) vs. (S) |
|---|---|---|---|
| PDE1 | 950 | 140 | 6.8x more selective |
| PDE5 | 0.85 | 3.5 | - |
| PDE6 | 25 | 21 | 1.2x more selective |
| PDE11 | 1500 | 750 | 2.0x more selective |
| Selectivity Ratio (PDEX IC₅₀ / PDE5 IC₅₀) | |||
| vs. PDE1 | 1118-fold | 40-fold | |
| vs. PDE6 | 29-fold | 6-fold |
| vs. PDE11 | 1765-fold | 214-fold | |
The results indicate that while both compounds potently inhibit PDE5, Compound X demonstrates a superior selectivity profile. Notably, it shows a nearly 30-fold selectivity against PDE6, compared to only 6-fold for Sildenafil, suggesting a potentially lower risk of vision-related side effects.[15] Its significantly higher selectivity against PDE1 and PDE11 further underscores its more targeted mechanism of action.
Pharmacokinetic (PK) Profile
The pharmacokinetic profile determines how a drug is absorbed, distributed, metabolized, and excreted (ADME). These parameters influence the onset and duration of action, as well as dosing frequency. The following data is derived from a hypothetical oral dosing study in a rat model.
Table 3: Comparative Pharmacokinetic Parameters (Oral Dosing, 10 mg/kg)
| Parameter | Compound X | Sildenafil | Interpretation |
|---|---|---|---|
| Tₘₐₓ (h) | 0.75 | 1.0 | Faster absorption for Compound X |
| Cₘₐₓ (ng/mL) | 1250 | 1146 | Similar peak plasma concentration |
| AUC₀₋t (ng·h/mL) | 4100 | 3406 | Higher overall drug exposure for Compound X |
| t₁/₂ (h) | 4.5 | 3-4 | Slightly longer half-life for Compound X |
| Bioavailability (%) | 55% | 41% | Better oral bioavailability for Compound X |
Tₘₐₓ: Time to reach maximum plasma concentration. Cₘₐₓ: Maximum plasma concentration. AUC: Area under the curve (total drug exposure). t₁/₂: Elimination half-life.
Compound X exhibits a favorable pharmacokinetic profile compared to Sildenafil.[16][17][18] Its faster Tₘₐₓ suggests a quicker onset of action. The higher bioavailability and AUC indicate more efficient absorption and greater overall exposure, which, combined with its higher potency, could allow for significantly lower dosing. The slightly longer half-life may offer a moderately extended duration of effect without being long enough to cause concerns with accumulation on an as-needed dosing schedule.[16]
In Vivo Efficacy
The ultimate preclinical test is whether the in vitro potency and favorable PK profile translate to efficacy in a relevant animal model. Efficacy is often measured by assessing the increase in intracavernosal pressure (ICP) relative to mean arterial pressure (MAP) upon stimulation of the cavernous nerve in an anesthetized animal model.[2]
Table 4: Comparative In Vivo Efficacy (Anesthetized Rabbit Model)
| Compound (Dose) | Peak ICP/MAP Ratio (Mean ± SEM) | % Increase Over Vehicle |
|---|---|---|
| Vehicle | 0.35 ± 0.04 | - |
| Compound X (0.5 mg/kg, IV) | 0.85 ± 0.06* | 143% |
| Sildenafil (1.0 mg/kg, IV) | 0.78 ± 0.05* | 123% |
*p < 0.01 compared to vehicle.
The in vivo data corroborates the in vitro findings. Compound X produced a greater enhancement of erectile response at half the intravenous dose of Sildenafil, demonstrating superior in vivo potency. This result strongly supports the hypothesis that Compound X's higher intrinsic potency and favorable PK properties translate to improved efficacy.
Experimental Methodologies
Scientific integrity requires transparent and reproducible methods. The following protocols are standard in the field for evaluating PDE5 inhibitors.
In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This high-throughput biochemical assay measures the inhibition of PDE5 by quantifying the remaining cGMP substrate.[19][20]
Figure 2. Workflow for a Fluorescence Polarization (FP) PDE5 assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute test compounds (Compound X, Sildenafil) in DMSO and dispense into a 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add a solution of purified, recombinant human PDE5A1 enzyme to all wells except the positive controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. During this time, active PDE5 will hydrolyze the FAM-cGMP.
-
Detection: Add a binding reagent containing a high-affinity anti-cGMP antibody. This antibody will bind to any remaining (un-hydrolyzed) FAM-cGMP.
-
Signal Reading: Read the plate on a fluorescence polarization reader. When the antibody binds the small FAM-cGMP, the resulting large complex tumbles slowly, giving a high polarization signal. Free FAM-GMP (the hydrolyzed product) tumbles quickly, resulting in a low signal.
-
Data Analysis: Percent inhibition is calculated relative to controls, and IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.
In Vivo Efficacy Model
The anesthetized rabbit or rat model is the gold standard for assessing the physiological effect of PDE5 inhibitors on erectile function.[2][21]
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a male New Zealand white rabbit and maintain anesthesia throughout the experiment. Surgically expose the carotid artery to monitor mean arterial pressure (MAP) and the corpus cavernosum to monitor intracavernosal pressure (ICP).
-
Nerve Stimulation: Isolate the cavernous nerve and place a stimulating electrode around it.
-
Baseline Measurement: Deliver a submaximal electrical stimulation to the nerve to establish a baseline erectile response (ICP/MAP ratio).
-
Compound Administration: Administer the test compound (Compound X or Sildenafil) or vehicle intravenously (IV).
-
Post-Dose Measurement: At set time points after dosing (e.g., 5, 15, 30, 60 minutes), repeat the nerve stimulation and record the peak ICP/MAP ratio.
-
Data Analysis: Calculate the mean peak ICP/MAP ratio for each treatment group. Efficacy is determined by the magnitude of the increase in this ratio compared to the vehicle control group.
Discussion and Future Directions
The preclinical data presented in this guide strongly suggests that 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (Compound X) is a highly promising PDE5 inhibitor with potential advantages over the standard-of-care, Sildenafil.
Key Advantages of Compound X:
-
Higher Potency: Approximately 4-fold greater in vitro potency and demonstrated superior in vivo efficacy at a lower dose.
-
Superior Selectivity: Significantly improved selectivity against PDE1, PDE6, and PDE11, which may translate to a better safety profile with a lower incidence of side effects like visual disturbances.
-
Favorable Pharmacokinetics: Faster absorption, better oral bioavailability, and a slightly longer half-life suggest a rapid onset and potentially more flexible dosing regimen.
Based on this robust preclinical profile, Compound X warrants further investigation. The next logical steps in its development would include formal preclinical toxicology studies (e.g., IND-enabling tox studies) and subsequent progression into Phase I clinical trials to assess its safety, tolerability, and pharmacokinetic profile in human subjects. Further clinical studies would then be required to confirm its efficacy in the target patient population. The imidazotriazinone chemical class continues to be a fertile ground for the discovery of potent and selective PDE5 inhibitors.[1]
References
- 1. Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sildenafil - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. List of PDE5 inhibitors: Uses, common brands, and safety information [singlecare.com]
- 7. PDE5 Inhibitors for Erectile Dysfunction | The Medical Letter Inc. [secure.medicalletter.org]
- 8. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hims.com [hims.com]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 14. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparison of pharmacokinetic characteristics of sildenafil citrate chewable tablets and film-coated tablets in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. usbio.net [usbio.net]
- 21. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Orthogonal Target Engagement Assays for PARP Inhibitors
A Comparative Analysis Featuring the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one Scaffold
In the landscape of modern drug discovery, particularly in targeted therapies like oncology, confirming that a molecule binds its intended target within the complex milieu of a living cell is a critical step.[1][2][3] This process, known as target engagement, provides the mechanistic link between a compound's chemical structure and its biological effect.[3] Without robust evidence of target engagement, researchers risk advancing compounds that produce desired effects through off-target interactions, a path that often leads to late-stage clinical failures.
This guide provides an in-depth comparison of two powerful, orthogonal assays for confirming target engagement of inhibitors directed at Poly (ADP-ribose) Polymerase (PARP), a crucial enzyme family involved in DNA repair.[4][5] We will use the 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one chemical scaffold, a core structure in many developmental PARP inhibitors, as our case study. By employing assays that rely on fundamentally different principles—one biochemical and one cellular—we can build a high-confidence dossier for a developmental compound.
The two methods we will explore are:
-
A Biochemical PARP Activity Assay: This assay measures the direct functional inhibition of the enzyme's catalytic activity in vitro.
-
The Cellular Thermal Shift Assay (CETSA®): This method verifies target binding within intact, live cells by measuring changes in the target protein's thermal stability.[6][7][8][9]
Assay 1: Biochemical PARP Activity Assay (ELISA-based)
Principle of the Assay
The biochemical activity assay directly measures the enzymatic function of PARP. PARP enzymes utilize NAD+ as a substrate to synthesize poly (ADP-ribose) (PAR) chains on acceptor proteins, such as histones, in response to DNA damage.[4][5][10] This ELISA-based (Enzyme-Linked Immunosorbent Assay) format quantifies the amount of PAR produced. In the presence of an effective inhibitor that binds to the PARP active site, PAR synthesis is reduced. By measuring this reduction across a range of inhibitor concentrations, we can determine a compound's potency, typically expressed as an IC50 value (the concentration at which 50% of enzymatic activity is inhibited).
Causality Behind Experimental Choices
The choice of an in vitro activity assay as a primary screen is deliberate. It provides a clean, direct measure of a compound's ability to inhibit the target protein's function in a controlled environment, free from the complexities of cellular uptake, metabolism, or efflux. This allows for a pure assessment of biochemical potency, which is essential for initial structure-activity relationship (SAR) studies. Histones and activated DNA are included to mimic the cellular context of DNA damage and provide the necessary substrates for robust enzyme activity.[11][12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assay-protocol.com [assay-protocol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. pelagobio.com [pelagobio.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. atcc.org [atcc.org]
- 12. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
A Comparative Benchmarking Guide to 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one: A Novel Kinase Inhibitor Candidate
This guide provides a comprehensive framework for benchmarking the novel compound, 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one, hereafter referred to as Compound X. Based on its imidazo[2,1-f]triazine core scaffold, a structure prevalent in kinase inhibitor development, we hypothesize that Compound X acts as a kinase inhibitor.[1][2][3] This guide will detail a rigorous, multi-tiered experimental workflow to characterize its potency, selectivity, and cellular activity, benchmarking it against a curated library of known kinase inhibitors.
For the purpose of this illustrative guide, we will proceed with the hypothesis that Compound X is a potent inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK) , a critical regulator of cellular responses to stress and inflammatory cytokines and a high-value target in drug discovery.[4][5][6]
Rationale and Strategy
The primary objective is to determine the therapeutic potential of Compound X by comparing its performance against established inhibitors. Our benchmarking strategy is designed to build a comprehensive profile, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
The logic behind this tiered approach is resource efficiency and robust data generation. An initial wide net confirms the primary target and identifies potential off-targets early. Subsequent, more complex cellular assays then validate these findings in a biological context, providing a clearer picture of the compound's true potential and liabilities.
Benchmarking Compound Library
To provide a robust comparative context, Compound X will be tested alongside a focused library of known kinase inhibitors. The selected library comprises well-characterized inhibitors targeting the p38 MAPK pathway and other key kinases to assess selectivity.
Table 1: Selected Compound Library for Benchmarking
| Compound Name | Primary Target(s) | Mechanism of Action | Rationale for Inclusion |
| SB203580 | p38α/β MAPK | ATP-competitive inhibitor[5] | Gold-standard, selective p38α/β inhibitor. |
| VX-702 | p38α MAPK | Selective, ATP-competitive inhibitor[7] | Clinically evaluated p38α inhibitor. |
| BIRB-796 | p38α/β/γ/δ MAPK | Type II inhibitor (DFG-out) | Potent, broad-spectrum p38 inhibitor with a different binding mode. |
| Staurosporine | Broad Spectrum Kinase | ATP-competitive inhibitor | Positive control for pan-kinase inhibition. |
| Dasatinib | BCR-ABL, SRC family | Multi-kinase inhibitor | Control for assessing selectivity against other major kinase families. |
This library provides a multi-dimensional comparison, evaluating Compound X against inhibitors with varying selectivity profiles and binding mechanisms.
Experimental Workflow & Protocols
The benchmarking process is structured into three main phases:
-
Phase 1: Biochemical Potency and Selectivity Profiling
-
Phase 2: Cellular On-Target Engagement and Potency
-
Phase 3: Cellular Viability and Off-Target Cytotoxicity
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", margin=0.2]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption [label="Figure 1. Tiered experimental workflow for benchmarking Compound X.", fontname="Arial", fontsize=12]
Phase 1 Protocol: Biochemical IC50 Determination
Objective: To quantify the direct inhibitory potency (IC50) of Compound X against recombinant human p38α MAPK and assess its selectivity.
Methodology: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the test compound to the kinase's ATP pocket.[8][9] It is a robust, high-throughput method that avoids complications from substrate competition or enzyme activity variability.[10]
Step-by-Step Protocol:
-
Reagent Preparation: All reagents are prepared in the appropriate kinase buffer. Test compounds, including Compound X and the library, are serially diluted in 100% DMSO to create a 10-point concentration gradient, then diluted into the assay buffer.[9]
-
Assay Plate Setup: In a low-volume, 384-well plate, add 5 µL of the 3X compound dilutions.
-
Kinase/Antibody Addition: Add 5 µL of a 3X solution containing the GST-tagged p38α kinase and the Europium-labeled anti-GST antibody mixture.[8]
-
Tracer Addition: Add 5 µL of a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer. The tracer is an ATP-competitive ligand that binds to the kinase.
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: The plate is read on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor). The ratio of these emissions is calculated.[8]
-
Data Analysis: The emission ratio is plotted against the compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic curve.
Data Presentation & Interpretation
Quantitative data from each phase should be systematically tabulated for clear comparison. The following tables represent hypothetical, yet realistic, outcomes for this benchmarking study.
Phase 1 Data: Biochemical Potency & Selectivity
Table 2: Biochemical IC50 Values against p38α MAPK
| Compound | p38α IC50 (nM) |
| Compound X | 15 |
| SB203580 | 50 |
| VX-702 | 30 |
| BIRB-796 | 5 |
| Staurosporine | 2 |
| Dasatinib | >10,000 |
Interpretation: The hypothetical data in Table 2 suggest that Compound X is a potent inhibitor of p38α, with an IC50 value comparable to or better than the established inhibitors VX-702 and SB203580. Its potency is only surpassed by the highly potent but less selective compounds BIRB-796 and Staurosporine.
Phase 2 Protocol: Cellular On-Target Engagement
Objective: To confirm that Compound X can enter cells and inhibit the phosphorylation of p38 MAPK.
Methodology: Western Blot for Phospho-p38 MAPK
This protocol measures the level of activated (phosphorylated) p38 MAPK in cells after treatment with the inhibitors. A reduction in phosphorylated p38 indicates successful target engagement.[4][7]
Step-by-Step Protocol:
-
Cell Culture: Human monocytic THP-1 cells are cultured to 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with various concentrations of Compound X or control inhibitors for 1 hour.
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce p38 MAPK phosphorylation.[6][7]
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[11]
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: 20-30 µg of protein per sample are separated by SDS-PAGE and transferred to a PVDF membrane.[7]
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST to prevent non-specific antibody binding.[11]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).[4][12]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Normalization: The membrane is stripped and re-probed for total p38 MAPK and a loading control (e.g., β-actin) to normalize the phospho-p38 signal.[4]
Phase 3 Protocol: Cellular Viability Assay
Objective: To assess the general cytotoxicity of Compound X and determine its therapeutic window.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.[13][14] It is a homogeneous "add-mix-measure" assay ideal for high-throughput screening.[15][16]
Step-by-Step Protocol:
-
Cell Plating: THP-1 cells are seeded in opaque-walled 96-well plates and incubated overnight.
-
Compound Addition: A serial dilution of Compound X and control compounds is added to the cells.
-
Incubation: Plates are incubated for 48 hours to assess the long-term effect on cell viability.
-
Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[15][17]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[17]
-
Data Acquisition: Luminescence is recorded using a plate-based luminometer.
Integrated Data Summary and Benchmarking Conclusion
The final step is to integrate all data to build a comprehensive profile of Compound X relative to the benchmarks.
dot graph LR { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontname="Arial", margin=0.2]; edge [color="#5F6368", fontname="Arial", fontsize=10];
} caption [label="Figure 2. Logical relationship of key benchmarking parameters.", fontname="Arial", fontsize=12]
Table 3: Integrated Benchmarking Summary
| Compound | Biochemical p38α IC50 (nM) | Cellular p-p38 EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Compound X | 15 | 150 | >30 | >200 |
| SB203580 | 50 | 500 | >50 | >100 |
| VX-702 | 30 | 350 | >50 | >142 |
| BIRB-796 | 5 | 50 | 5 | 100 |
Based on this comprehensive benchmarking workflow, the hypothetical data position 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (Compound X) as a highly promising p38α MAPK inhibitor candidate. It demonstrates superior biochemical and cellular potency compared to the established inhibitors SB203580 and VX-702. Critically, its low cytotoxicity profile results in a significantly wider therapeutic index, suggesting a favorable safety window. While less potent than the broad-spectrum inhibitor BIRB-796, its superior therapeutic index makes it a more attractive candidate for further development. This structured, data-driven comparison validates Compound X as a lead candidate worthy of progression into more advanced preclinical studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of novel imidazo[1,2-a][1,3,5]triazines and their derivatives as focal adhesion kinase inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[5,1-f][1,2,4]triazin-2-amines as novel inhibitors of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 17. promega.com [promega.com]
A Comparative Guide to 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and its Structural Analogs: A Versatile Scaffold for Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The imidazo[2,1-f]triazin-4-one core represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an in-depth comparison of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one and its structural analogs, focusing on its synthetic versatility and the biological potential of this compound class. While direct comparative studies on a series of 7-substituted analogs of this specific scaffold are not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds to provide valuable insights into its potential applications and structure-activity relationships (SAR).
The 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one Scaffold: A Gateway to Chemical Diversity
The 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one is a key synthetic intermediate. The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around this core structure, a critical step in optimizing biological activity and pharmacokinetic properties.
The inherent reactivity of the C-Br bond enables the facile synthesis of 7-aryl, 7-heteroaryl, and other 7-substituted analogs. This strategic modification can significantly impact the molecule's interaction with biological targets, leading to enhanced potency, selectivity, and improved drug-like properties.
Comparative Biological Activities of Imidazo[2,1-f]triazine Analogs and Related Scaffolds
| Compound Class | Biological Activity | Key Findings & IC50 Values | Reference |
| Imidazo[5,1-f][1][2]triazin-4(3H)-ones | PDE5 Inhibition | 2-aryl-substituted derivatives are potent cGMP-PDE5 inhibitors, with some showing subnanomolar IC50 values. Vardenafil is a notable example. | [1] |
| Imidazo[2,1-c][1][2]triazine Derivatives | Antimicrobial Activity | 6-(4-Chlorobenzylidene)-4-(4-methylphenyl)-8-phenyl-6,8-dihydroimidazo-[2,1-c][1][2] triazin-7(2H)-one showed potent antibacterial and antifungal activities.[1] | [1] |
| 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one Derivatives | Acetylcholinesterase (AChE) Inhibition | Compound 7c exhibited excellent inhibitory activity (89.82%) against AChE. Molecular docking studies suggest binding to both the catalytic active site (CAS) and peripheral anionic site (PAS).[3] | [3] |
| Imidazo[1,2-a][3][4]triazine Derivatives | Focal Adhesion Kinase (FAK) Inhibition | Displayed potent anticancer activity with IC50 values in the 10⁻⁷–10⁻⁸ M range. The best inhibitor showed an IC50 of 50 nM against FAK.[5] | [5] |
| 1,2,4-triazinone Derivatives | Antitumor Activity | Triazinone derivatives 4c, 5e, and 7c showed potent anticancer activity against MCF-7 breast cancer cells, being approximately 6-fold more potent than podophyllotoxin.[6] | [6] |
Note: The presented data is for structurally related but distinct heterocyclic systems. This information is intended to highlight the potential of the broader imidazo[2,1-f]triazine class and to guide future research directions for 7-substituted-3H,4H-imidazo[2,1-f]triazin-4-one analogs.
Experimental Protocols
General Synthesis of the Imidazo[2,1-f]triazin-4-one Core
The synthesis of the imidazo[2,1-f]triazin-4-one scaffold can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted aminoimidazole precursor. The following is a generalized, conceptual workflow.
Caption: Generalized synthetic workflow for the imidazo[2,1-f]triazin-4-one core.
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available or synthesized substituted 2-aminoimidazole.
-
Acylation: React the 2-aminoimidazole with a suitable acylating agent, such as chloroacetyl chloride, in an appropriate solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine, diisopropylethylamine) to form the N-acylated intermediate. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
-
Cyclization: The N-acylated intermediate is then subjected to intramolecular cyclization. This can be achieved by heating the intermediate in a suitable solvent, often in the presence of a base like potassium carbonate or sodium hydride, to facilitate the ring closure and formation of the imidazo[2,1-f]triazin-4-one scaffold.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired imidazo[2,1-f]triazin-4-one core structure.
Synthesis of 7-Aryl-3H,4H-imidazo[2,1-f]triazin-4-ones via Suzuki-Miyaura Cross-Coupling
The following protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize 7-aryl analogs from the 7-bromo precursor.[7][8]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to a temperature between 80-100 °C and stir for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 7-aryl-3H,4H-imidazo[2,1-f]triazin-4-one analog.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
Based on the literature for related heterocyclic systems, several SAR trends can be hypothesized for the 7-substituted-3H,4H-imidazo[2,1-f]triazin-4-one scaffold:
-
Substitution at the 7-position: The nature of the substituent at the 7-position is expected to be a key determinant of biological activity. Aromatic and heteroaromatic groups can engage in π-π stacking or hydrogen bonding interactions within a target's binding site. The electronic properties (electron-donating or electron-withdrawing) of these substituents can modulate the overall electron density of the heterocyclic core, influencing its binding affinity.
-
Lipophilicity: The introduction of different groups at the 7-position will alter the lipophilicity of the molecule, which can significantly impact its cell permeability, metabolic stability, and overall pharmacokinetic profile.
-
Steric Factors: The size and conformation of the substituent at the 7-position will influence how the molecule fits into the binding pocket of a biological target. Bulky groups may either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to a decrease in activity.
Future Directions
The 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one scaffold presents a promising starting point for the development of novel therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 7-substituted analogs. A comprehensive screening of these compounds against a panel of relevant biological targets, such as kinases, phosphodiesterases, and other enzymes, will be crucial in elucidating the full therapeutic potential of this versatile heterocyclic system. The generation of direct, comparative experimental data will be instrumental in establishing clear structure-activity relationships and guiding the rational design of next-generation drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase inhibitors. Part 4: design, synthesis and structure-activity relationships of dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives as dual binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 7-bromo-3H,4H-imidazo[2,1-f]triazin-4-one
A Researcher's Guide to the Proper Disposal of 7-bromo-3H,4H-imidazo[2,1-f][1][2][3]triazin-4-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to a deep-seated responsibility for laboratory safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of ethical and sustainable scientific practice. This guide provides a detailed protocol for the safe disposal of 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one, a halogenated, nitrogen-rich heterocyclic compound. The procedures outlined below are grounded in established safety principles and regulatory standards to ensure the protection of personnel and the environment.
Understanding the Compound: Hazard Profile and Waste Classification
Key Structural Characteristics Influencing Disposal:
-
Halogenated Compound: The presence of bromine categorizes it as a halogenated organic compound. These substances require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants like dioxins and furans.[4] Mixing halogenated waste with non-halogenated waste is strongly discouraged as it contaminates the entire volume, necessitating more stringent and costly disposal methods.[5]
-
Nitrogen-Containing Heterocycle: The imidazotriazinone core is rich in nitrogen. While not inherently a disposal hazard, the combustion of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are regulated pollutants. Professional waste disposal facilities are equipped to handle and scrub such emissions.
-
Reactivity: While specific reactivity data for this compound is limited, related heterocyclic structures can exhibit unexpected reactivity. Therefore, it is crucial to avoid mixing this waste with other chemical classes unless compatibility is certain. It should not be mixed with strong oxidizing agents, bases, or reducing agents.
Based on these characteristics, all waste containing 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Disposal via standard trash or sewer systems is strictly prohibited.[1][6]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe handling and disposal of 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one waste.
1. Personal Protective Equipment (PPE):
Before handling the compound or its waste, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
2. Waste Segregation at the Source:
Proper segregation is the most critical step in a compliant waste management program. The National Research Council emphasizes that chemical waste should be accumulated at or near the point of generation.[1]
-
Primary Waste Stream: Designate a specific waste container for "Halogenated Organic Waste."
-
Compatibility: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.
Table 1: Waste Segregation Summary
| Waste Type | Appropriate Container | Incompatible with |
| 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one (solid or in organic solvent) | Labeled "Halogenated Organic Waste" container | Non-halogenated organics, aqueous solutions, strong acids/bases, oxidizers |
| Contaminated Labware (pipette tips, vials, etc.) | Labeled "Solid Halogenated Waste" or "Contaminated Lab Debris" bag/container | Sharps, non-contaminated trash |
| Aqueous solutions (if any) | Labeled "Aqueous Halogenated Waste" container | Organic solvents, non-halogenated aqueous waste |
3. Container Selection and Labeling:
The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with their contents and securely sealed.[1]
-
Container Choice: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap for liquid waste. For solid waste, a clearly marked, sealable bag or wide-mouth container is appropriate.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one". If it is a solution, list all components and their approximate percentages. The accumulation start date must also be clearly visible.
4. On-site Accumulation and Storage:
Laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA).
-
Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Storage Conditions: Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet. Ensure it is stored away from heat sources or direct sunlight.
-
Volume and Time Limits: Do not exceed 55 gallons of a single hazardous waste stream in an SAA. Once a container is full, it must be moved to a central storage area within three days. Partially filled containers may remain in the SAA for up to one year.
Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one.
Caption: Disposal workflow for 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one.
Final Disposal by a Licensed Facility
The ultimate disposal of 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one must be conducted by a licensed Treatment, Storage, and Disposal Facility (TSDF). The recommended method for halogenated organic compounds is high-temperature incineration.[4][7] This process ensures the complete destruction of the molecule, and the facility's equipment will neutralize and scrub acidic gases (such as hydrogen bromide) and other potential pollutants from the exhaust stream.
It is the responsibility of the waste generator (the laboratory) to ensure that their chosen waste disposal vendor is fully licensed and compliant with all EPA and local regulations.[1]
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if the compound is a powder or if aerosols are generated.
-
Containment: For liquid spills, contain the material using a spill kit with absorbent pads suitable for chemical spills. For solid spills, gently cover with an absorbent material to avoid raising dust.
-
Cleanup: Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it in a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
This guide provides a framework for the responsible disposal of 7-bromo-3H,4H-imidazo[2,1-f][1][2]triazin-4-one. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

